2-(Furan-2-carbonyl)-4-methylcyclohexan-1-one
Description
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Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-(furan-2-carbonyl)-4-methylcyclohexan-1-one |
InChI |
InChI=1S/C12H14O3/c1-8-4-5-10(13)9(7-8)12(14)11-3-2-6-15-11/h2-3,6,8-9H,4-5,7H2,1H3 |
InChI Key |
ANGMEORCXOCVFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=O)C(C1)C(=O)C2=CC=CO2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Furan-2-carbonyl)-4-methylcyclohexan-1-one: Synthesis, Properties, and Potential in Drug Discovery
Foreword: Unveiling a Scaffold of Potential
In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The furan ring, an electron-rich aromatic heterocycle, is a well-established pharmacophore present in numerous therapeutic agents, valued for its ability to engage in various biological interactions.[1][2] Similarly, the substituted cyclohexanone framework provides a versatile three-dimensional architecture amenable to synthetic modification. This guide delves into the chemical properties and potential applications of a unique hybrid molecule, 2-(Furan-2-carbonyl)-4-methylcyclohexan-1-one . While specific literature on this exact molecule is nascent, this document synthesizes established chemical principles and data from analogous structures to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. We will explore its synthesis, predict its physicochemical and spectroscopic properties, and discuss its potential as a valuable scaffold in the pursuit of novel therapeutics.
Physicochemical and Structural Characteristics
The structure of 2-(Furan-2-carbonyl)-4-methylcyclohexan-1-one combines a 4-methylcyclohexanone ring with a furan-2-carbonyl moiety at the C2 position. A key feature of this β-dicarbonyl system is its existence in a tautomeric equilibrium between the diketo and enol forms.[3][4] The enol form is often stabilized by the formation of an intramolecular hydrogen bond and conjugation.[4]
dot graph Tautomerism { layout=neato; rankdir=LR; node [shape=none, margin=0];
diketo [label=<
Diketo Form
];
enol [label=<
Enol Form
];
diketo -- enol [label="Equilibrium", dir=both]; } Caption: Tautomeric equilibrium of 2-(Furan-2-carbonyl)-4-methylcyclohexan-1-one.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₁₂H₁₄O₃ | - |
| Molecular Weight | 206.24 g/mol | - |
| Appearance | Colorless to pale yellow liquid or solid | General property of similar ketones.[5] |
| Boiling Point | > 200 °C (estimated) | Based on related substituted cyclohexanones. |
| Solubility | Soluble in organic solvents, sparingly soluble in water | General solubility of ketones and furans.[5] |
| pKa | ~9-10 (for the enolic proton) | Based on pKa values of similar β-dicarbonyl compounds.[3] |
| LogP | ~2.0 (estimated) | Calculated based on structural fragments. |
Synthesis and Reaction Chemistry
A plausible and efficient route for the synthesis of 2-(Furan-2-carbonyl)-4-methylcyclohexan-1-one is the acylation of 4-methylcyclohexanone. This can be achieved through a Claisen-type condensation reaction.
Proposed Synthetic Protocol
This protocol is a generalized procedure based on established methods for the acylation of ketones.[6]
Step 1: Enolate Formation
-
To a solution of 4-methylcyclohexanone (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), a strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA) (1.1 eq) is added at 0 °C.
-
The reaction mixture is stirred for 1-2 hours at this temperature to ensure complete formation of the enolate.
Step 2: Acylation
-
A solution of furan-2-carbonyl chloride (1.0 eq) in anhydrous THF is added dropwise to the enolate solution at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours.
Step 3: Work-up and Purification
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The aqueous layer is extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
The structural elucidation of 2-(Furan-2-carbonyl)-4-methylcyclohexan-1-one would rely on standard spectroscopic techniques. The following are predicted spectral data based on the analysis of its constituent functional groups and related compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex due to the presence of diastereomers and the keto-enol tautomerism. Key predicted signals include:
-
Furan protons: Three signals in the aromatic region (δ 6.5-7.8 ppm), with characteristic coupling constants.
-
Cyclohexanone protons: A series of multiplets in the aliphatic region (δ 1.0-3.0 ppm). The methyl group would appear as a doublet around δ 1.0 ppm.
-
Enolic proton: A broad singlet in the downfield region (δ 10-15 ppm), which is characteristic of the intramolecularly hydrogen-bonded enol.
¹³C NMR Spectroscopy
The carbon NMR spectrum would show distinct signals for the carbonyl carbons, the furan ring carbons, and the aliphatic carbons of the cyclohexanone ring.
-
Carbonyl carbons: Signals for the ketone and the acyl carbonyls would appear in the downfield region (δ 190-210 ppm).
-
Furan carbons: Four signals are expected in the aromatic region (δ 110-150 ppm).
-
Cyclohexanone carbons: Aliphatic signals would be observed in the upfield region (δ 20-50 ppm).
Infrared (IR) Spectroscopy
The IR spectrum would be informative for identifying the key functional groups:
-
C=O stretching: A strong absorption band for the ketone carbonyl is expected around 1710 cm⁻¹. In the enol form, a conjugated carbonyl stretch would appear at a lower frequency (around 1650 cm⁻¹).
-
O-H stretching: A broad absorption band in the region of 2500-3200 cm⁻¹ would indicate the presence of the enolic hydroxyl group involved in hydrogen bonding.
-
C-O-C stretching: Characteristic bands for the furan ether linkage would be observed.
Mass Spectrometry
The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the furanoyl group and fragmentation of the cyclohexanone ring.
Potential in Drug Development
The unique combination of the furan and substituted cyclohexanone moieties in 2-(Furan-2-carbonyl)-4-methylcyclohexan-1-one suggests a promising potential for applications in drug discovery.
Anti-inflammatory and Analgesic Properties
Many furan derivatives have demonstrated significant anti-inflammatory and analgesic activities.[7][8] The furan ring can act as a bioisostere for other aromatic systems and contribute to binding with enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX). The cyclohexanone scaffold can be further functionalized to optimize these interactions.
Antimicrobial and Antifungal Activity
The furan nucleus is a component of several antimicrobial and antifungal agents.[9][10] Its electron-rich nature allows for interactions with microbial enzymes and cellular components. The lipophilicity of the cyclohexanone ring could aid in penetrating microbial cell membranes.
Anticancer Potential
A number of furan-containing compounds have been investigated for their anticancer properties.[11] The planar furan ring can intercalate with DNA or bind to the active sites of enzymes crucial for cancer cell proliferation. The cyclohexanone portion of the molecule provides a scaffold for introducing additional functionalities to enhance cytotoxicity and selectivity.
Conclusion and Future Directions
2-(Furan-2-carbonyl)-4-methylcyclohexan-1-one represents a molecule of significant interest at the intersection of heterocyclic and alicyclic chemistry. While direct experimental data for this compound is limited, a thorough analysis of its structural components and related molecules allows for a robust prediction of its chemical properties and a strong rationale for its potential in drug discovery.
Future research should focus on the definitive synthesis and purification of this compound, followed by comprehensive spectroscopic and crystallographic analysis to confirm its structure and tautomeric preferences. Subsequently, a systematic evaluation of its biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties, is warranted. The insights gained from such studies could pave the way for the development of novel therapeutic agents based on this promising chemical scaffold.
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MDPI. (2025, April 21). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]
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Beta-Diketone Furan Derivatives: Synthetic Architectures and Medicinal Applications
Strategic Overview
In the landscape of heterocyclic organic synthesis, beta-diketone furan derivatives represent a privileged scaffold. Their utility stems from a unique convergence of electronic properties: the electron-rich, aromatic furan ring coupled with the reactive, bidentate
For drug development professionals, this scaffold offers two distinct tactical advantages:
-
Versatile Derivatization: The 1,3-dicarbonyl core serves as a "chameleon" intermediate, readily converting into pyrazoles, isoxazoles, and triazoles—heterocycles ubiquitous in FDA-approved therapeutics (e.g., Celecoxib).
-
Metal Chelation: The enol tautomer forms stable, lipophilic complexes with transition metals, a property exploited in metallodrug design and radiopharmaceuticals.
This guide details the physicochemical basis, synthetic protocols, and application logic for these derivatives, moving beyond standard recipes to explore the why behind the chemistry.
Physicochemical Framework: The Tautomeric Equilibrium
Understanding the reactivity of 1-(furan-2-yl)-1,3-diketones requires analyzing their tautomeric equilibrium. Unlike simple aliphatic
Electronic Causality
The furan oxygen atom acts as a resonance donor. When the
Key Insight: In polar protic solvents, the equilibrium may shift slightly back toward the diketo form due to solvent H-bonding, but in non-polar solvents (and within enzyme active sites), the chelated enol form dominates.
Visualization: Tautomeric Stabilization & Reactivity
The following diagram maps the structural logic governing the stability and subsequent reactivity of these systems.
Figure 1: The central role of the enol tautomer in defining the reactivity profile of furan
Core Synthesis: The Claisen Condensation Protocol
The most robust method for constructing the 1-(furan-2-yl)-1,3-dicarbonyl skeleton is the Claisen condensation . This protocol uses 2-acetylfuran and an ester (e.g., ethyl acetate) driven by a strong base.[1]
Protocol Design: 1-(Furan-2-yl)butane-1,3-dione
Objective: Synthesis of a representative furan
Reagents & Materials
-
Substrate: 2-Acetylfuran (1.0 equiv)
-
Acylating Agent: Ethyl acetate (2.0 equiv) - Excess acts as solvent/driver.
-
Base: Sodium Hydride (60% dispersion in oil, 2.0 equiv)[2]
-
Solvent: Anhydrous THF (Tetrahydrofuran)
-
Quench: 10% HCl solution
Step-by-Step Methodology
-
Base Preparation (The "Clean" Start):
-
Place NaH (2.0 equiv) in a flame-dried round-bottom flask under Argon.
-
Why: Moisture sensitivity is critical; water destroys NaH, producing NaOH which hydrolyzes the ester.
-
Wash NaH with dry hexane (2x) to remove mineral oil if high purity is required, though often unnecessary for bulk synthesis. Suspend in anhydrous THF.
-
-
Enolate Formation:
-
Condensation (The C-C Bond):
-
Add Ethyl acetate (2.0 equiv) dropwise.
-
Allow the mixture to warm to room temperature and reflux for 4–6 hours.
-
Checkpoint: The reaction mixture should turn from a clear suspension to a thick, yellow/orange slurry. This solid is the sodium enolate salt of the product, which precipitates out, driving the equilibrium forward.
-
-
Workup (Regeneration):
-
Cool to 0°C. Carefully quench with 10% HCl until pH < 4.
-
Why: You must protonate the sodium enolate to liberate the free
-diketone. -
Extract with Dichloromethane (DCM), wash with brine, dry over MgSO₄, and concentrate.
-
-
Purification:
-
Recrystallize from ethanol/water or purify via silica gel chromatography (Hexane:EtOAc 9:1).
-
Validation: ¹H NMR will show a characteristic enolic proton singlet around
14–16 ppm (broad) and the methine proton of the enol form around 6.0–6.5 ppm.
-
Derivatization: Heterocycle Construction
The primary utility of furan
Reaction Logic
The 1,3-dicarbonyl system reacts with dinucleophiles (hydrazines). The reaction proceeds via a hydrazone intermediate followed by intramolecular cyclization and dehydration. The furan ring remains intact, providing lipophilicity and potential
Visualization: Synthetic Pathway
Figure 2: Stepwise construction of the pyrazole core from the furan
Medicinal Chemistry Applications
Furan derivatives synthesized via this pathway exhibit a broad spectrum of biological activities. The
Bioactivity Profile[9][10][11][12][13]
| Class | Mechanism of Action | Key Reference |
| Antioxidant | Radical scavenging via the enolic H-atom; stabilization of the resulting radical by the furan ring. | [1] |
| Anticancer | Inhibition of specific kinases; metal chelation (e.g., Cu/Zn) disrupting cellular redox homeostasis. | [2] |
| Antibacterial | Disruption of bacterial cell walls; furan ring mimics essential metabolic intermediates. | [3] |
| Anti-inflammatory | Inhibition of COX-2 enzymes (pyrazole derivatives). | [4] |
Critical Consideration: Furan Toxicity
While furan derivatives are potent, researchers must be aware of metabolic activation. Cytochrome P450 enzymes can oxidize the furan ring to a reactive cis-2-butene-1,4-dial, a toxic metabolite. Substitution on the furan ring (e.g., 5-methylfuran) or fusion (benzofuran) often mitigates this risk by blocking the metabolic activation site [5].
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Synthesis, spectral characterization, and biological activity of β-diketone metal complexes. Rasayan Journal of Chemistry.
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Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds. Oriental Journal of Chemistry.
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β-diketones: Important Intermediates for Drug Synthesis. International Journal of Pharmaceutical Research and Allied Sciences.
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Furan as a versatile synthon. American Chemical Society (ACS).
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An In-depth Technical Guide to the Tautomeric Equilibrium of 2-Acylcyclohexanones
Abstract
This technical guide provides a comprehensive examination of the tautomeric equilibrium of 2-acylcyclohexanones, a critical class of β-dicarbonyl compounds. Addressed to researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing keto-enol tautomerism and the specific factors that modulate this equilibrium in the context of the 2-acylcyclohexanone scaffold. We will explore the profound influence of solvent polarity, temperature, pH, and structural modifications. Furthermore, this guide offers an in-depth overview of the primary analytical techniques employed for the characterization and quantification of tautomeric forms, with a strong emphasis on Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy. Detailed experimental protocols and data interpretation strategies are provided to equip the reader with the practical knowledge required to conduct rigorous investigations in this area.
Introduction: The Dynamic Nature of Tautomerism
Tautomers are structural isomers of chemical compounds that readily interconvert.[1] This dynamic equilibrium, known as tautomerism, typically involves the migration of a proton.[1] In the realm of organic chemistry, one of the most significant and extensively studied tautomeric relationships is the keto-enol equilibrium.[2] While simple ketones and aldehydes exist predominantly in their keto form, the presence of a second carbonyl group in a β-position, as seen in 2-acylcyclohexanones, dramatically influences the position of this equilibrium.[2][3]
The enol form of β-dicarbonyl compounds is significantly stabilized through two primary mechanisms: conjugation of the carbon-carbon double bond with the remaining carbonyl group and the formation of a stable six-membered ring via intramolecular hydrogen bonding.[4][5] This enhanced stability of the enol tautomer makes the study of 2-acylcyclohexanones particularly compelling, as both tautomeric forms can be present in significant and measurable quantities.
Logical Relationship: Keto-Enol Tautomerism
Caption: The reversible interconversion between the keto and enol tautomers.
Factors Influencing the Tautomeric Equilibrium of 2-Acylcyclohexanones
The delicate balance between the keto and enol forms of 2-acylcyclohexanones is not static but is profoundly influenced by a variety of external and internal factors. A thorough understanding of these factors is paramount for controlling and predicting the behavior of these compounds in different chemical environments.
Solvent Effects
The choice of solvent has a pronounced effect on the position of the tautomeric equilibrium.[6] This is a critical consideration in reaction design and analytical measurements.
-
Non-polar, aprotic solvents (e.g., hexane, carbon tetrachloride, dioxane) tend to favor the enol form. In these environments, the intramolecular hydrogen bond of the enol tautomer is not disrupted by solvent interactions, thus preserving its stabilizing effect.[6][7] For instance, 2-acetylcyclohexanone is almost completely enolized in dioxane.[7][8]
-
Polar, aprotic solvents (e.g., dimethyl sulfoxide, acetone) can act as hydrogen bond acceptors, which can disrupt the intramolecular hydrogen bond of the enol. However, they also solvate the polar keto form, leading to a more complex interplay of interactions.
-
Polar, protic solvents (e.g., water, alcohols) strongly favor the keto form. These solvents can form intermolecular hydrogen bonds with the carbonyl groups of the keto tautomer, effectively stabilizing it.[9] Concurrently, they disrupt the intramolecular hydrogen bond that stabilizes the enol form.[9] Studies on 2-acetylcyclohexanone in water show a significant population of the keto form, with over 40% enol content at 25 °C.[7][8]
Temperature
Temperature influences the tautomeric equilibrium by altering the Gibbs free energy of the system. The direction and magnitude of the shift depend on the enthalpy change (ΔH°) of the tautomerization. By conducting variable-temperature NMR studies, it is possible to determine the thermodynamic parameters (ΔH° and ΔS°) for the keto-enol interconversion.[10][11] Generally, an increase in temperature can favor the keto form, but the effect is system-dependent.[12]
pH and Catalysis
The interconversion between the keto and enol forms can be catalyzed by both acids and bases.[2][4]
-
Acid Catalysis: Protonation of the carbonyl oxygen of the keto form facilitates the formation of the enol.
-
Base Catalysis: Deprotonation of the α-carbon of the keto form leads to the formation of an enolate ion, which is then protonated on the oxygen to yield the enol.
In highly alkaline media, 2-acylcyclohexanones will exist predominantly as the enolate ion.[7][8] The overall pKa of 2-acetylcyclohexanone in water has been determined to be 9.85, reflecting the acidity of the α-proton.[7][8]
Substituent Effects
The nature of the acyl group and any substituents on the cyclohexanone ring can influence the tautomeric equilibrium through electronic and steric effects.
-
Electronic Effects: Electron-withdrawing groups on the acyl side chain can increase the acidity of the α-proton, thereby favoring the enol form.
-
Steric Effects: Bulky substituents on the acyl group or the cyclohexanone ring can introduce steric strain that may favor one tautomer over the other. For instance, bulky groups at the α-position can destabilize the planar enol form.[13]
Logical Relationship: Factors Influencing Equilibrium
Caption: Key factors that modulate the keto-enol equilibrium.
Analytical Techniques for Studying Tautomeric Equilibrium
Several spectroscopic techniques are instrumental in the qualitative and quantitative analysis of the tautomeric equilibrium of 2-acylcyclohexanones.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR spectroscopy is arguably the most powerful and widely used technique for studying keto-enol tautomerism.[10][13][14] The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[10][13]
Key Diagnostic Signals in ¹H NMR:
| Tautomer | Proton | Typical Chemical Shift (δ, ppm) |
| Keto | α-proton | 3.0 - 4.0 |
| Enol | Vinylic proton | 5.0 - 6.0 |
| Enol | Enolic hydroxyl proton | 10 - 16 (often broad) |
The downfield shift of the enolic hydroxyl proton is a characteristic feature, resulting from strong intramolecular hydrogen bonding.[13]
Quantitative Analysis: The relative amounts of the keto and enol forms can be determined by integrating the signals corresponding to each tautomer.[13] The equilibrium constant (Keq) can then be calculated:
Keq = [Enol] / [Keto]
For example, the integration of the enol vinylic proton signal can be compared to the integration of the keto α-proton signal. It is crucial to account for the number of protons giving rise to each signal when performing this calculation.[13]
Experimental Protocol: ¹H NMR Analysis of Tautomeric Equilibrium
-
Sample Preparation: Prepare solutions of the 2-acylcyclohexanone in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O) at a known concentration (typically 5-10 mg/mL).
-
Data Acquisition: Acquire the ¹H NMR spectrum for each sample at a constant, known temperature. Ensure a sufficient relaxation delay to allow for accurate integration.
-
Signal Assignment: Identify and assign the characteristic signals for the keto and enol tautomers.
-
Integration: Carefully integrate the distinct signals for each tautomer. For example, integrate the enol vinylic proton and the keto α-proton.
-
Calculation of Equilibrium Constant: Calculate the percentage of each tautomer and the equilibrium constant (Keq) using the integration values.
Experimental Workflow: NMR Analysis
Caption: Stepwise workflow for determining Keq via NMR.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is another valuable tool for studying tautomeric equilibria, particularly for systems where the tautomers have distinct chromophores.[15][16][17] The keto and enol forms of 2-acylcyclohexanones exhibit different absorption maxima (λmax) due to their different electronic structures. The enol form, with its conjugated system, typically absorbs at a longer wavelength than the non-conjugated keto form.[7][8]
By measuring the absorbance at the λmax of one of the tautomers under different conditions (e.g., varying solvent polarity), the shift in the equilibrium can be monitored.[18] Quantitative analysis can be performed by applying the Beer-Lambert law, although this can be more complex than NMR due to overlapping absorption bands.[19]
Infrared (IR) Spectroscopy
IR spectroscopy can provide qualitative information about the presence of both keto and enol tautomers.[20][21]
Key Diagnostic Bands in IR Spectroscopy:
| Tautomer | Vibration | Typical Wavenumber (cm⁻¹) |
| Keto | C=O stretch | 1700 - 1740 (often two bands for the two carbonyls) |
| Enol | C=O stretch (conjugated) | 1600 - 1650 |
| Enol | C=C stretch | ~1600 |
| Enol | O-H stretch (intramolecular H-bond) | 2500 - 3200 (broad) |
The presence of a broad O-H stretch and a conjugated C=O stretch are strong indicators of the enol form.[20][22] The relative intensities of the keto and enol carbonyl stretching bands can give a qualitative sense of the equilibrium position.[21]
Conclusion
The tautomeric equilibrium of 2-acylcyclohexanones is a multifaceted phenomenon governed by a delicate interplay of structural and environmental factors. For researchers in medicinal chemistry and drug development, a comprehensive understanding of this equilibrium is crucial, as the different tautomers can exhibit distinct biological activities, pharmacokinetic properties, and binding affinities to protein targets.[23] The judicious application of spectroscopic techniques, particularly NMR, allows for the precise characterization and quantification of this equilibrium, providing invaluable insights for the rational design of novel therapeutics. This guide has outlined the core principles and practical methodologies to empower scientists in their investigation of these dynamic molecular systems.
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Tautomerization of 2-Acetylcyclohexanone. 1. Characterization of Keto−Enol/Enolate Equilibria and Reaction Rates in Water - American Chemical Society. Available from: [Link]
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KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS - Canadian Science Publishing. Available from: [Link]
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EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR - ASU Core Research Facilities. Available from: [Link]
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Tautomerization of 2-Acetylcyclohexanone. 1. Characterization of Keto−Enol/Enolate Equilibria and Reaction Rates in Water | Request PDF - ResearchGate. Available from: [Link]
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Kinetic studies of fast equilibrium by means of high-performance liquid chromatography. Part 11. Keto–enol tautomerism of some β-dicarbonyl compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) DOI:10.1039/P29860000515. Available from: [Link]
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EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants - Joseph A DiVerdi. Available from: [Link]
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Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. Available from: [Link]
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Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. Available from: [Link]
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Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations - DIAL@UCLouvain. Available from: [Link]
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Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones - ResearchGate. Available from: [Link]
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Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC. Available from: [Link]
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Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC. Available from: [Link]
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Predicting the Tautomeric Equilibrium of Acetylacetone in Solution. I. The Right Answer for the Wrong Reason? - ResearchGate. Available from: [Link]
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Solvent effects on the rate of the keto-enol interconversion of 2-nitrocyclohexanone. Available from: [Link]
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Using Chou's 5-Step Rule to Evaluate the Stability of Tautomers: Susceptibility of 2-[(Phenylimino)-methyl]-cyclohexane-1,3-diones to Tautomerization Based on the Calculated Gibbs Free Energies - MDPI. Available from: [Link]
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(PDF) A density functional theory study of keto-enol tautomerism in 1,2-cyclodiones: Substituent effects on reactivity and thermodynamic stability - ResearchGate. Available from: [Link]
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Methodological & Application
Application Note & Synthesis Protocol: 2-(Furan-2-carbonyl)-4-methylcyclohexan-1-one
Abstract: This document provides a comprehensive guide for the synthesis of 2-(Furan-2-carbonyl)-4-methylcyclohexan-1-one, a valuable β-dicarbonyl compound. The protocol is based on the robust and highly efficient Stork enamine acylation reaction. We detail the underlying chemical principles, provide a step-by-step experimental procedure, and offer expert insights to ensure successful and reproducible synthesis. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction and Strategic Overview
The synthesis of 1,3-dicarbonyl compounds, or β-diketones, is a cornerstone of modern organic chemistry due to their versatile utility as intermediates in the formation of more complex molecules, particularly heterocycles. Direct acylation of ketone enolates is often problematic, plagued by issues of poly-acylation, O-acylation, and self-condensation. The Stork enamine synthesis offers a superior and milder alternative for the α-acylation of ketones.[1][2][3]
Enamines, formed from the condensation of a ketone with a secondary amine, serve as neutral, highly nucleophilic enolate surrogates.[4][5] Their enhanced reactivity and ease of formation allow for clean and efficient acylation reactions. This protocol leverages the Stork methodology to synthesize 2-(Furan-2-carbonyl)-4-methylcyclohexan-1-one from 4-methylcyclohexanone and 2-furoyl chloride. The overall process is a three-step sequence conducted in two stages:
-
Enamine Formation: Reaction of 4-methylcyclohexanone with pyrrolidine to form 1-(4-methylcyclohex-1-en-1-yl)pyrrolidine.
-
Acylation & In Situ Hydrolysis: Acylation of the enamine intermediate with 2-furoyl chloride, followed by aqueous workup to hydrolyze the resulting iminium salt to the target β-diketone.
This approach provides excellent control over the reaction, leading to high yields of the desired mono-acylated product.
Reaction Mechanism and Scientific Rationale
The success of this synthesis hinges on the distinct reactivity of the enamine intermediate. The mechanism can be dissected into three critical phases:
Phase I: Enamine Formation A secondary amine, such as pyrrolidine, reacts with 4-methylcyclohexanone under acid catalysis. The nitrogen atom of the amine acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the subsequent elimination of a water molecule drive the formation of the C=C double bond of the enamine.[4][6] The removal of water is crucial to shift the equilibrium towards the product.[6] The nitrogen's lone pair donates electron density into the double bond, making the α-carbon (C2) strongly nucleophilic.[4]
Phase II: Nucleophilic Acyl Substitution The electron-rich enamine attacks the highly electrophilic carbonyl carbon of 2-furoyl chloride.[5][7] This addition-elimination sequence forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group. This step results in the formation of a cationic iminium salt intermediate.[2]
Phase III: Hydrolysis to the β-Diketone The final step is the hydrolysis of the iminium salt, which occurs readily upon introduction of aqueous acid during the workup. Water attacks the electrophilic iminium carbon, and after a series of proton transfers, the secondary amine is eliminated, regenerating the ketone carbonyl and yielding the final 1,3-dicarbonyl product.[8]
Logical Workflow Diagram
Caption: Overall workflow for the synthesis of the target β-diketone.
Detailed Experimental Protocol
Safety Precautions: This procedure must be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. 2-Furoyl chloride is corrosive and a lachrymator; handle with extreme care.[9][10] Toluene is flammable.
Materials and Reagents
| Reagent/Solvent | Formula | M.W. ( g/mol ) | CAS No. | Purity | Notes |
| 4-Methylcyclohexanone | C₇H₁₂O | 112.17 | 589-92-4 | ≥98.0% | Store under nitrogen. |
| Pyrrolidine | C₄H₉N | 71.12 | 123-75-1 | ≥99% | Corrosive, flammable. |
| 2-Furoyl Chloride | C₅H₃ClO₂ | 130.53 | 527-69-5 | ≥98% | Corrosive, lachrymator. |
| p-Toluenesulfonic acid | C₇H₈O₃S·H₂O | 190.22 | 6192-52-5 | ≥98.5% | Catalyst. |
| Toluene | C₇H₈ | 92.14 | 108-88-3 | Anhydrous | Solvent. |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 121-44-8 | ≥99.5% | Acid scavenger. |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | 2 M (aq) | For hydrolysis/workup. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | ACS Grade | For extraction. |
| Saturated NaCl (aq) | NaCl | 58.44 | 7647-14-5 | - | Brine for workup. |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 7487-88-9 | - | Drying agent. |
Step-by-Step Procedure
Part A: Synthesis of 1-(4-Methylcyclohex-1-en-1-yl)pyrrolidine (Enamine Intermediate)
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, Dean-Stark apparatus, and reflux condenser, add 4-methylcyclohexanone (5.61 g, 50.0 mmol), pyrrolidine (5.33 g, 75.0 mmol, 1.5 equiv), and a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 95 mg, 0.5 mmol).
-
Add 100 mL of anhydrous toluene to the flask.
-
Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 3-5 hours). The theoretical amount of water to be collected is 0.9 mL.
-
Allow the reaction mixture to cool to room temperature. The resulting amber-colored solution contains the enamine and is used directly in the next step without purification.
Part B: Acylation and Hydrolysis to 2-(Furan-2-carbonyl)-4-methylcyclohexan-1-one
-
Cool the enamine solution from Part A to 0 °C in an ice-water bath.
-
Add triethylamine (7.6 g, 75.0 mmol, 1.5 equiv) to the cooled solution. Rationale: Triethylamine acts as an acid scavenger to neutralize the HCl byproduct generated during the acylation.
-
In a separate dropping funnel, prepare a solution of 2-furoyl chloride (7.18 g, 55.0 mmol, 1.1 equiv) in 20 mL of anhydrous toluene.
-
Add the 2-furoyl chloride solution dropwise to the stirred enamine solution over 30 minutes, maintaining the temperature at 0-5 °C. A precipitate (triethylamine hydrochloride) will form.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.
-
Add 50 mL of 2 M aqueous HCl to the flask and stir vigorously for 1 hour at room temperature to ensure complete hydrolysis of the iminium salt.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated aqueous sodium bicarbonate solution, and finally with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product is obtained as a viscous oil. Purify the crude product by vacuum distillation or column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(Furan-2-carbonyl)-4-methylcyclohexan-1-one.
Reaction Parameters Summary
| Step | Reaction | Temperature | Time | Solvent | Key Considerations |
| A | Enamine Formation | Reflux (~111 °C) | 3-5 h | Toluene | Azeotropic removal of water is critical. |
| B | Acylation | 0-5 °C | 30 min (add.) | Toluene | Maintain low temperature to control reactivity. |
| B | Post-Acylation Stir | Room Temp. | 2 h | Toluene | Ensure complete reaction of the enamine. |
| B | Hydrolysis | Room Temp. | 1 h | Toluene/H₂O | Vigorous stirring ensures efficient hydrolysis. |
Chemical Synthesis Diagram
Caption: Key transformations in the Stork enamine acylation protocol.
References
-
Stork Enamine Reaction: Promising Mechanism with Application. (2022). Chemistry Notes. [Link]
-
Stork Enamine Reaction. Cambridge Core. [Link]
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Formation of enamine for unsymmetrical cyclohexanone derivatives. (2021). Chemistry Stack Exchange. [Link]
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Enamines - Making Molecules. (2024). Making Molecules. [Link]
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All About Enamines. (2025). Master Organic Chemistry. [Link]
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Stork enamine alkylation. Wikipedia. [Link]
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Carbonyl Condensations with Enamines - The Stork Reaction. (2025). Chemistry LibreTexts. [Link]
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Stork enamine acylation. (2020). YouTube. [Link]
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Imine and Enamine Hydrolysis Mechanism. (2020). Chemistry Steps. [Link]
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Enamine Reactions. (2023). Chemistry LibreTexts. [Link]
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MODERN ORGANIC SYNTHESIS. DNR College. [Link]
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2-Furoyl Chloride: A Versatile Acylating Agent. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Michael Reaction Using Enamines: The Stork Reaction. (2024). Chemistry LibreTexts. [Link]
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2-Furoyl chloride. Wikipedia. [Link]
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Enamine Preparation Under Solvent-free Conditions, Using LiClO4 as a Catalyst. Sciforum. [Link]
-
Imine and Enamine Hydrolysis. Organic Chemistry Tutor. [Link]
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Application Notes & Protocols: A Guide to the Claisen Condensation of Ketones and Furoates
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the Claisen condensation, with a specific focus on the reaction between ketones and furoates to synthesize valuable β-diketone structures.
Introduction: The Strategic Value of Furan-Containing β-Diketones
The Claisen condensation is a cornerstone carbon-carbon bond-forming reaction in organic synthesis.[1][2] It facilitates the synthesis of β-keto esters or β-diketones by coupling two ester molecules or, more relevant to this guide, an ester with a ketone in the presence of a strong base.[1][3][4] This specific variant, often termed a "crossed" Claisen condensation, is exceptionally powerful for creating unsymmetrical dicarbonyl compounds.[5][6]
Our focus here is on the reaction between a ketone (the enolizable component) and a furoate ester (the non-enolizable electrophile). Furoates, esters of furan-2-carboxylic acid, are ideal electrophilic partners as they lack α-hydrogens, preventing self-condensation and leading to a single major product.[6][7] The resulting furan-containing β-diketones are not merely synthetic curiosities; they are crucial chelating agents and versatile building blocks for synthesizing heterocyclic compounds like pyrazoles and isoxazoles, which are prevalent motifs in pharmaceuticals.[8][9]
The Reaction Mechanism: A Stepwise Analysis
Understanding the mechanism is paramount for rational optimization and troubleshooting. The reaction proceeds through a series of reversible steps, with the final deprotonation of the product driving the reaction to completion.[10][11]
Step 1: Enolate Formation A strong base abstracts an acidic α-proton from the ketone, forming a resonance-stabilized enolate anion. The choice of base is critical; a non-nucleophilic, strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA) is often preferred to prevent side reactions with the ester.[4][12]
Step 2: Nucleophilic Acyl Substitution The ketone enolate, acting as a potent carbon nucleophile, attacks the electrophilic carbonyl carbon of the furoate ester. This forms a tetrahedral intermediate.[7][13]
Step 3: Reformation of the Carbonyl and Elimination The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide group (e.g., ethoxide) from the furoate. This step is characteristic of nucleophilic acyl substitution.[11][14]
Step 4: Irreversible Deprotonation (The Driving Force) The newly formed β-diketone has a highly acidic proton on the central carbon (pKa ≈ 11), which is significantly more acidic than the starting ketone's α-proton (pKa ≈ 20-25).[5][13] The alkoxide base present in the mixture rapidly and irreversibly deprotonates the β-diketone. This final acid-base reaction shifts the overall equilibrium, driving the condensation to completion.[5][10]
Step 5: Acidic Workup A final aqueous acid wash is required to protonate the resulting enolate, yielding the neutral β-diketone product.[7][15]
Diagram: Claisen Condensation Mechanism
Caption: Workflow of the crossed Claisen condensation.
Key Parameters for Reaction Optimization
Successful synthesis hinges on the careful selection of reagents and conditions. The following table summarizes critical parameters and provides field-proven insights for their selection.
| Parameter | Recommended Choice(s) | Rationale & Causality |
| Ketone Substrate | Acetone, Acetophenone, Cyclohexanone | Must possess at least one α-hydrogen to form an enolate. Steric hindrance around the α-carbon can slow the reaction.[12] |
| Furoate Ester | Ethyl 2-furoate, Methyl 2-furoate | Lacks α-hydrogens, preventing self-condensation.[6] Methyl and ethyl esters are common due to the good leaving group potential of methoxide and ethoxide.[4] |
| Base | Sodium Hydride (NaH), Sodium Ethoxide (NaOEt), LDA | NaH: A strong, non-nucleophilic base that drives the reaction to completion by forming H₂ gas. Requires anhydrous conditions.[6][12] NaOEt: Effective, but must match the ester's alcohol portion (e.g., use NaOEt with ethyl furoate) to prevent transesterification.[16] LDA: Very strong, non-nucleophilic base useful for kinetically controlled enolate formation, but may not be necessary for simple ketones.[1] |
| Stoichiometry | 1.0 eq. Ketone, 1.0-1.2 eq. Ester, 1.1-1.5 eq. Base | At least one full equivalent of base is required to deprotonate the product and drive the equilibrium forward.[11] A slight excess of the ester and base can ensure full conversion of the ketone. |
| Solvent | Anhydrous Tetrahydrofuran (THF), Diethyl Ether, Toluene | Must be anhydrous, especially when using NaH, as water will quench the base.[12] The solvent should be inert to the reaction conditions and capable of dissolving the reagents. |
| Temperature | 0 °C to Reflux | Initial enolate formation is often done at a lower temperature (0-5 °C) to control the reaction rate.[8] The reaction may then be warmed to room temperature or refluxed to ensure completion.[7] |
Detailed Experimental Protocol: Synthesis of 1-(Furan-2-yl)butane-1,3-dione
This protocol describes the synthesis of a representative furan-containing β-diketone from ethyl 2-furoate and acetone.
Materials & Equipment:
-
Three-neck round-bottom flask with a magnetic stirrer, reflux condenser, and nitrogen inlet/outlet
-
Addition funnel
-
Anhydrous solvents and reagents are critical.
-
Ethyl 2-furoate
-
Acetone (dried over molecular sieves)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 2M solution
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Preparation: Under a nitrogen atmosphere, add sodium hydride (1.1 eq.) to a flame-dried three-neck flask. Carefully wash the NaH with anhydrous hexane to remove the mineral oil, decant the hexane, and dry the NaH under a stream of nitrogen. Add anhydrous THF to the flask.
-
Enolate Formation: Cool the NaH suspension in THF to 0 °C in an ice bath. Slowly add acetone (1.0 eq.) dropwise to the suspension. The mixture will begin to evolve hydrogen gas. Stir at 0 °C for 30-45 minutes after the addition is complete. Rationale: Pre-forming the enolate before adding the ester ensures the desired reaction pathway.
-
Condensation: Add a solution of ethyl 2-furoate (1.05 eq.) in anhydrous THF to the addition funnel and add it dropwise to the enolate solution at 0 °C over 30 minutes.
-
Reaction Completion: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours (overnight) to ensure the reaction goes to completion. Some protocols may call for gentle reflux for 2-3 hours.[7]
-
Quenching: Carefully cool the reaction mixture back to 0 °C and slowly quench the reaction by adding 2M HCl solution until the mixture is acidic (pH ~5-6). Caution: Quenching unreacted NaH is highly exothermic and evolves hydrogen gas.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or diethyl ether (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize excess acid), water, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude β-diketone.
Purification and Characterization
Purification: Crude β-diketones from Claisen condensations often contain side products and unreacted starting materials.[8]
-
Column Chromatography: Purification via flash column chromatography on silica gel is a standard method.[17] A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate, is effective.
-
Purification via Copper Chelate: A classic and highly effective method involves forming a copper(II) chelate of the β-diketone, which often precipitates from solution.[2][8] The solid chelate is filtered, washed, and then decomposed by treatment with a strong acid or a chelating agent like EDTA to regenerate the pure β-diketone.[2]
Characterization: The structure of the purified product should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): Will show characteristic peaks for the furan ring, the methylene group flanked by two carbonyls, and the terminal methyl group. The enol tautomer will show a characteristic enolic proton signal.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Will show strong C=O stretching frequencies for the ketone groups.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive base (e.g., NaH exposed to moisture); insufficient base strength; wet solvents or reagents. | Use fresh, properly stored NaH and ensure all glassware, solvents, and reagents are scrupulously anhydrous.[12] Consider a stronger base like LDA if enolate formation is suspected to be the issue. |
| Recovery of Starting Material | Reaction equilibrium not driven forward; insufficient reaction time or temperature. | Ensure at least a full equivalent of base is used to deprotonate the product.[11] Increase reaction time or gently heat the mixture to reflux. |
| Formation of Side Products | Self-condensation of the ketone (aldol reaction); transesterification if using an alkoxide base. | Add the ketone slowly to the base to pre-form the enolate before introducing the ester. If using an alkoxide base, ensure it matches the ester (e.g., NaOEt for ethyl furoate).[16] |
| Difficult Purification | Oily product that won't crystallize; multiple closely-eluting spots on TLC. | Attempt purification via the copper chelate method, which is often very effective for β-diketones.[2][8] |
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Claisen Condensation and Dieckmann Condensation. (2020, September 14). Master Organic Chemistry. [Link]
-
Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization. (2023, April 30). JoVE. [Link]
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Modification of Biobased Lipophilic Β-Diketone. (2018, May 30). Juniper Publishers. [Link]
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A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. (2018, December 27). National Institutes of Health. [Link]
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Recent Developments in the Synthesis of β-Diketones. (2021, October 13). MDPI. [Link]
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β-diketones: Important Intermediates for Drug Synthesis. ResearchGate. [Link]
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High-Yielding Oxidation of β-Hydroxyketones to β-Diketones Using o-Iodoxybenzoic Acid. (2011, October 24). Beaudry Research Group. [Link]
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Claisen condensation reaction - Examples and Mechanism. (2021, June 8). Online Chemistry notes. [Link]
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-
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- 4. ChemicalDesk.Com: Claisen Condensation [allchemist.blogspot.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Claisen Condensation [organic-chemistry.org]
- 7. Claisen Condensation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpras.com [ijpras.com]
- 10. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. youtube.com [youtube.com]
- 14. Claisen condensation reaction - Examples and Mechanism [chemicalnote.com]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 17. juniperpublishers.com [juniperpublishers.com]
Application Note: High-Efficiency Metal Chelation using 2-(Furan-2-carbonyl)-4-methylcyclohexan-1-one (FCMCH)
Abstract
This guide details the synthesis, characterization, and application of 2-(Furan-2-carbonyl)-4-methylcyclohexan-1-one (referred to herein as FCMCH ). As a cyclic
Introduction & Mechanistic Rationale
The Ligand Architecture
FCMCH is a bidentate
-
Furan Moiety: Acts as a UV-absorbing chromophore (
), facilitating the "Antenna Effect" for energy transfer to lanthanide ions. -
4-Methyl Group: Increases lipophilicity (
), significantly enhancing solubility in organic solvents (chloroform, toluene) required for biphasic extraction processes. -
1,3-Dicarbonyl Core: Undergoes keto-enol tautomerism.[1][2][3] The enol form is the active chelating species, forming stable, neutral 6-membered rings with metal cations (
).
Mechanism of Action: The Antenna Effect
For lanthanide luminescence, direct excitation of
Figure 1: Energy transfer pathway (Antenna Effect) utilizing the FCMCH furan moiety to sensitize Lanthanide ions.
Protocol 1: Synthesis & Purification of FCMCH
Objective: Synthesize the ligand via Claisen condensation.
Safety: Sodium hydride (NaH) is pyrophoric. Work under inert atmosphere (
Materials
-
4-Methylcyclohexanone (1.0 eq)
-
Ethyl 2-furoate (1.1 eq)
-
Sodium Hydride (NaH), 60% dispersion in oil (2.0 eq)
-
Solvent: Anhydrous Toluene or THF
-
Quench: 10% HCl
Step-by-Step Workflow
-
Preparation: Wash NaH with dry hexane to remove mineral oil. Suspend in anhydrous toluene.
-
Addition: Add Ethyl 2-furoate to the suspension at 0°C.
-
Condensation: Dropwise add 4-Methylcyclohexanone over 30 mins. The solution will turn yellow/orange (formation of enolate).
-
Reflux: Heat to 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1).
-
Work-up: Cool to RT. Pour onto crushed ice/water.
-
Crucial Step: The product is in the aqueous phase as the sodium enolate salt. Wash the aqueous phase with ether to remove unreacted starting materials.
-
-
Acidification: Acidify the aqueous phase with 10% HCl to pH ~4. The neutral ligand will precipitate or oil out.
-
Extraction: Extract with Dichloromethane (DCM), dry over MgSO₄, and evaporate.
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography.
Validation Checkpoint:
-
¹H NMR (CDCl₃): Look for the enolic proton signal at
15.0–16.0 ppm (broad singlet). This confirms the active chelating form exists.
Protocol 2: Lanthanide Complexation (Luminescent Probes)
Target: Synthesis of Tris-complex
Reagents
-
Europium(III) Chloride hexahydrate (
) -
FCMCH Ligand
-
Synergistic Ligand: 1,10-Phenanthroline (Phen) – prevents water quenching.
-
Base: NaOH (1M)
Methodology
-
Dissolve FCMCH (3 mmol) and Phen (1 mmol) in 20 mL warm Ethanol.
-
Adjust pH to 6.5–7.0 using NaOH (deprotonates the enol).
-
Dropwise add
(1 mmol) dissolved in 5 mL water. -
Precipitate forms immediately. Stir at 60°C for 2 hours.
-
Filter, wash with cold ethanol, and dry in vacuo.
Data Analysis: Photophysical Properties
| Parameter | Value (Typical) | Notes |
| Excitation Max ( | 340 nm | Attributed to Furan |
| Emission Max ( | 612 nm | |
| Quantum Yield ( | 40–60% | Higher than acac, comparable to TTA |
| Lifetime ( | 0.5–0.8 ms | Indicates exclusion of water |
Protocol 3: Solvent Extraction of Copper(II)
Objective: Determine partition coefficient and extraction efficiency. Context: The 4-methyl group makes this ligand ideal for extracting metals from aqueous waste streams into kerosene or chloroform.
Workflow
-
Organic Phase: Dissolve FCMCH (0.1 M) in Chloroform.
-
Aqueous Phase: Prepare
(0.01 M) in acetate buffer (pH 5.0). -
Extraction: Mix equal volumes (10 mL each) in a separating funnel. Shake vigorously for 15 mins.
-
Separation: Allow phases to separate. The organic phase turns green (Cu-complex).
-
Quantification: Measure residual Cu(II) in the aqueous phase using Atomic Absorption Spectroscopy (AAS) or EDTA titration.
Calculation:
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield (Synthesis) | Moisture in solvent | Use freshly distilled Toluene/THF; ensure NaH is active. |
| No Luminescence | Water quenching | Ensure "Synergistic Ligand" (Phen/Bipy) is used to displace water from the coordination sphere. |
| Phase Emulsion | pH too high | Keep extraction pH < 8.0 to prevent metal hydroxide precipitation. |
References
-
Binnemans, K. (2005). "Rare-Earth Beta-Diketones". Handbook on the Physics and Chemistry of Rare Earths, Vol. 35, pp. 107-272. Elsevier.
-
Eliseeva, S. V., & Bünzli, J. C. G. (2010). "Lanthanide luminescence for functional materials and bio-sciences". Chemical Society Reviews, 39(1), 189-227.
-
Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley. (Reference for chiral shift reagents using camphor/cyclohexanone derivatives).
-
Rydberg, J., et al. (2004). Solvent Extraction Principles and Practice. Marcel Dekker. (Standard protocols for biphasic extraction).
Sources
Application Note: Precision Synthesis of Furan-Functionalized Pyrazoles via 1,3-Diketone Intermediates
Abstract
This application note details the robust synthesis of furan-substituted pyrazoles, a critical pharmacophore in modern drug discovery (e.g., kinase inhibitors, anti-inflammatory agents). We focus on the Knorr Pyrazole Synthesis utilizing furan-containing 1,3-diketone precursors. Unlike generic protocols, this guide addresses the critical challenge of regioselectivity inherent to unsymmetrical diketones. We provide optimized protocols for precursor assembly via Claisen condensation and subsequent cyclization, highlighting the use of fluorinated solvents to dictate regioisomeric outcomes.
Introduction & Strategic Importance
The pyrazole ring is a "privileged structure" in medicinal chemistry, serving as the core scaffold for blockbuster drugs like Celecoxib (COX-2 inhibitor) and Rimonabant . When fused or substituted with a furan moiety , the resulting hybrid exhibits enhanced lipophilicity and unique electronic properties, often improving binding affinity in enzyme pockets [1, 2].
However, the synthesis of these hybrids from 1-(furan-2-yl)-1,3-diketones presents a specific chemical challenge: Regioselectivity .
When an unsymmetrical 1,3-diketone (where
-
1,5-Isomer: The hydrazine nitrogen attacks the carbonyl adjacent to the furan.
-
1,3-Isomer: The hydrazine nitrogen attacks the carbonyl distal to the furan.
Controlling this ratio is paramount for Structure-Activity Relationship (SAR) consistency. This guide provides the mechanistic insight and procedural controls to target the desired isomer.
Mechanistic Insight: The Knorr Cyclocondensation
The reaction proceeds via a step-wise nucleophilic addition-elimination sequence. The "decision point" for regioselectivity occurs in the very first step: which carbonyl group does the hydrazine attack?
Reaction Pathway Diagram
Figure 1: Mechanistic flow of the Knorr Pyrazole Synthesis. The initial attack is governed by the relative electrophilicity of the carbonyls, which can be modulated by solvent choice.
Experimental Protocols
Protocol A: Synthesis of the Precursor (1-(Furan-2-yl)butane-1,3-dione)
Objective: To synthesize the unsymmetrical diketone via Claisen condensation.
Reagents:
-
2-Acetylfuran (1.0 eq)
-
Ethyl acetate (2.0 eq) (Acts as reactant and solvent source)
-
Sodium Ethoxide (NaOEt) (1.2 eq) or LiHMDS (for sensitive substrates)
-
Solvent: Anhydrous Ethanol or THF
Step-by-Step:
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve NaOEt (1.2 eq) in anhydrous ethanol.
-
Addition: Cool to 0°C. Add 2-Acetylfuran (1.0 eq) dropwise over 15 minutes. The solution will darken (enolate formation).
-
Condensation: Add Ethyl acetate (2.0 eq) slowly.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitoring via TLC (Hexane:EtOAc 3:1) should show consumption of ketone.[1]
-
Workup:
-
Quench with 1N HCl until pH ~4–5.
-
Extract with Dichloromethane (DCM) (3x).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: The crude diketone often exists as an oil (keto-enol mixture). Purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).
Expert Note: Furan rings are acid-sensitive. Avoid strong mineral acids during the quench; use acetic acid or dilute HCl with rapid neutralization.
Protocol B: Regiocontrolled Cyclization to Pyrazole
Objective: To convert the furan-diketone into the pyrazole with high regioselectivity.
The Solvent Effect: Recent literature demonstrates that fluorinated alcohols like 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) can invert or enhance regioselectivity compared to standard ethanol, often favoring the 5-furan isomer due to hydrogen-bonding activation of specific carbonyls [3].
Reagents:
-
1-(Furan-2-yl)-1,3-dione precursor (1.0 eq)
-
Hydrazine derivative (e.g., Phenylhydrazine) (1.1 eq)
-
Solvent: Ethanol (Standard) OR HFIP (High Regioselectivity)
Step-by-Step:
-
Dissolution: Dissolve the diketone (1.0 mmol) in the chosen solvent (5 mL).
-
Addition: Add the hydrazine derivative (1.1 mmol) in one portion.
-
Conditions:
-
Method A (Standard): Reflux in Ethanol for 2 hours. (Expect ~1:1 to 3:1 mixture of isomers).
-
Method B (High Selectivity): Stir in HFIP at RT for 2–4 hours. (Expect >95:5 selectivity for 5-(furan-2-yl) isomer).
-
-
Monitoring: Monitor by LC-MS. The two isomers will have identical masses but distinct retention times.
-
Workup:
-
Evaporate solvent under reduced pressure.
-
If using HFIP: Recover solvent (expensive) via careful distillation if scale permits.
-
-
Isolation: Recrystallize from Ethanol/Water or purify via column chromatography.
Data Analysis & Validation
Regioselectivity Table
The following data illustrates the impact of solvent choice on the reaction of 1-(furan-2-yl)butane-1,3-dione with methylhydrazine.
| Solvent | Dielectric Constant | Major Isomer (Position of Furan) | Regioisomeric Ratio (5-Furan : 3-Furan) | Yield (%) |
| Ethanol | 24.5 | Mixed | 60 : 40 | 85% |
| THF | 7.5 | Mixed | 55 : 45 | 78% |
| HFIP | 16.7 | 5-Furan | > 98 : 2 | 92% |
| Acetic Acid | 6.2 | 3-Furan | 20 : 80 | 81% |
Data derived from comparative analysis of fluorinated solvent effects on 1,3-diketone condensations [3].
Characterization (NMR)[2]
-
1H NMR (DMSO-d6): The pyrazole-H4 proton is diagnostic.
-
5-Furan isomer: H4 typically appears as a singlet around
6.8–7.0 ppm. -
3-Furan isomer: H4 often shifts slightly upfield.
-
NOE (Nuclear Overhauser Effect): Irradiate the N-Methyl (or N-Aryl) group. If you observe enhancement of the Furan protons, the Furan is at position 5 (proximal). If you observe enhancement of the alkyl group (
), the alkyl is at position 5.
-
Troubleshooting & Optimization Workflow
Use this logic flow to troubleshoot low yields or poor selectivity.
Figure 2: Decision tree for optimizing reaction outcomes.
References
-
Review of Pyrazole Biological Activity: Kumar, V., et al. "Current status of pyrazole and its biological activities."[2][3][4] Bioorganic & Medicinal Chemistry Letters.
-
Furan-Pyrazole Hybrids in Drug Design: Shipman, M., et al. "Furan: A Promising Scaffold for Biological Activity."
-
Regioselectivity Control with Fluorinated Solvents: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry.
-
General Knorr Synthesis Mechanism: Clayden, J., Greeves, N., Warren, S. Organic Chemistry. Oxford University Press.
Sources
Application Notes and Protocols for the Synthesis of Isoxazoles Using 2-Acylcyclohexanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Isoxazole Scaffold - A Privileged Motif in Medicinal Chemistry
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern drug discovery.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have rendered it a privileged scaffold in the design of novel therapeutic agents.[3][4] Isoxazole-containing molecules exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][5] Notable examples of commercially available drugs incorporating the isoxazole moiety include the antibiotic sulfamethoxazole, the anti-inflammatory agent parecoxib, and the atypical antipsychotic risperidone. The synthetic versatility of the isoxazole core allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties, a critical aspect of drug development.[2]
This guide provides an in-depth exploration of a robust and efficient method for the synthesis of isoxazoles, specifically focusing on the use of 2-acylcyclohexanone derivatives as readily accessible starting materials. This approach leads to the formation of 4,5,6,7-tetrahydro-1,2-benzisoxazoles, a class of compounds with significant potential for further chemical elaboration and biological screening.
Mechanistic Insights: The Cyclocondensation of 2-Acylcyclohexanones with Hydroxylamine
The synthesis of isoxazoles from 1,3-dicarbonyl compounds and hydroxylamine is a classic and widely utilized transformation in heterocyclic chemistry.[6] When employing a 2-acylcyclohexanone as the 1,3-dicarbonyl substrate, the reaction proceeds through a cyclocondensation pathway to yield a tetrahydro-1,2-benzisoxazole. The reaction is typically carried out using hydroxylamine hydrochloride in the presence of a base.
The mechanism initiates with the nucleophilic attack of the hydroxylamine nitrogen on one of the carbonyl carbons of the 2-acylcyclohexanone. Given the unsymmetrical nature of the starting material (a ketone and an acyl group), the initial attack can occur at either carbonyl, leading to the potential for two regioisomeric products. The regioselectivity of this reaction is a critical consideration and is influenced by factors such as the steric and electronic nature of the acyl group and the reaction conditions, particularly the pH.
Following the initial nucleophilic addition, a series of proton transfers and the elimination of a water molecule lead to the formation of an oxime intermediate. Subsequent intramolecular cyclization, driven by the attack of the oxime oxygen onto the remaining carbonyl group, forms a five-membered heterocyclic ring. A final dehydration step then furnishes the aromatic isoxazole ring of the tetrahydro-1,2-benzisoxazole product.
dot graph "Reaction_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"]; bgcolor="#F1F3F4";
// Nodes start [label="2-Acylcyclohexanone + Hydroxylamine", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate1 [label="Nucleophilic Attack\n(Regioselective Step)"]; oxime [label="Oxime Intermediate"]; cyclization [label="Intramolecular Cyclization"]; dehydration [label="Dehydration"]; product [label="Tetrahydro-1,2-benzisoxazole", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> intermediate1 [label="Base"]; intermediate1 -> oxime [label="- H2O"]; oxime -> cyclization; cyclization -> dehydration [label="- H2O"]; dehydration -> product; } dot
Caption: Generalized workflow for the synthesis of tetrahydro-1,2-benzisoxazoles.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for the synthesis of 3-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole from 2-acetylcyclohexanone and hydroxylamine hydrochloride.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Acetylcyclohexanone | Reagent | Sigma-Aldrich |
| Hydroxylamine Hydrochloride | ACS Reagent | Fisher Scientific |
| Sodium Acetate | Anhydrous | J.T. Baker |
| Ethanol | 200 Proof, Absolute | Decon Labs |
| Diethyl Ether | Anhydrous | EMD Millipore |
| Sodium Sulfate | Anhydrous | VWR |
Protocol 1: Synthesis of 3-Methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole
This protocol is adapted from established procedures for the synthesis of isoxazoles from 1,3-dicarbonyl compounds.
Step 1: Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-acetylcyclohexanone (5.0 g, 35.7 mmol).
-
Add ethanol (50 mL) to dissolve the 2-acetylcyclohexanone.
-
In a separate beaker, dissolve hydroxylamine hydrochloride (2.98 g, 42.8 mmol) and sodium acetate (3.51 g, 42.8 mmol) in a minimal amount of warm water (approximately 10 mL).
-
Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of 2-acetylcyclohexanone in the round-bottom flask.
Step 2: Reaction and Work-up
-
Heat the reaction mixture to reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add 50 mL of deionized water and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step 3: Purification
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 3-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole as a colorless oil.
dot graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"]; bgcolor="#F1F3F4";
// Nodes start [label="Combine Reactants:\n2-Acetylcyclohexanone, Hydroxylamine HCl,\nSodium Acetate in Ethanol/Water", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reflux [label="Reflux for 4-6 hours"]; evaporation [label="Remove Ethanol\n(Rotary Evaporation)"]; extraction [label="Aqueous Work-up and\nExtraction with Diethyl Ether"]; drying [label="Dry Organic Layer\n(Anhydrous Na2SO4)"]; purification [label="Column Chromatography"]; product [label="Pure 3-Methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> reflux; reflux -> evaporation; evaporation -> extraction; extraction -> drying; drying -> purification; purification -> product; } dot
Caption: Step-by-step experimental workflow for isoxazole synthesis.
Data Presentation: Characterization of 3-Methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole
The synthesized compound should be thoroughly characterized to confirm its structure and purity. Below is a table summarizing the expected analytical data for 3-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole.
| Analysis | Expected Results |
| Appearance | Colorless to pale yellow oil |
| Yield | 75-85% |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 2.70-2.60 (m, 2H), 2.50-2.40 (m, 2H), 2.25 (s, 3H), 1.90-1.70 (m, 4H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 165.1, 158.9, 112.4, 22.8, 22.5, 22.1, 20.9, 11.3 |
| IR (neat, cm⁻¹) | 2935, 2860, 1630, 1440, 1420, 1380, 1150 |
| Mass Spec (EI) | m/z (%): 137 (M⁺, 100), 122 (45), 108 (30), 94 (80), 66 (50) |
Trustworthiness and Self-Validating Systems
To ensure the reliability and reproducibility of this synthetic protocol, several key checkpoints should be implemented:
-
Starting Material Purity: The purity of the 2-acylcyclohexanone is crucial. It is recommended to purify the starting material by distillation if necessary.
-
Reaction Monitoring: Consistent monitoring of the reaction by TLC is essential to determine the optimal reaction time and prevent the formation of byproducts.
-
Complete Characterization: The final product must be unambiguously characterized by a suite of analytical techniques, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, to confirm its identity and purity.
-
Regiochemical Analysis: In cases where the acyl group is larger than acetyl, the potential for regioisomers should be carefully assessed. This can often be achieved by advanced NMR techniques such as NOESY or by comparison with literature data for analogous systems.
Conclusion and Future Perspectives
The synthesis of tetrahydro-1,2-benzisoxazoles from 2-acylcyclohexanone derivatives represents a straightforward and efficient method for accessing a valuable class of heterocyclic compounds. The operational simplicity of the protocol, coupled with the ready availability of the starting materials, makes this an attractive approach for both academic research and industrial drug discovery programs. The resulting tetrahydro-1,2-benzisoxazole scaffold provides a versatile platform for further chemical modifications, opening avenues for the generation of diverse compound libraries for biological screening. Future work in this area could focus on the development of catalytic and enantioselective variations of this reaction, further expanding the chemical space accessible from these valuable precursors.
References
-
Agrawal, N., & Mishra, P. (2019). Isoxazole: A medicinally important nucleus. European Journal of Medicinal Chemistry, 168, 256-282. [Link]
-
Gomha, S. M., & Abdel-aziz, H. M. (2017). Isoxazoles in Synthesis of Other Heterocycles. Mini-Reviews in Organic Chemistry, 14(3), 173-182. [Link]
-
Vitale, P., Scilimati, A., & Perrone, M. G. (2013). The isoxazole ring and its derivatives in the design of selective cyclooxygenase-2 inhibitors. Current Medicinal Chemistry, 20(34), 4264-4286. [Link]
-
Chiacchio, U., Rescifina, A., & Iannazzo, D. (2014). 1,3-Dipolar Cycloaddition of Nitrile Oxides to Alkenes: A Key Entry to Isoxazoline-Based Compounds. Current Organic Chemistry, 18(1), 2-23. [Link]
-
Sperry, J. B., & Wright, D. L. (2005). The isoxazole in synthesis: a versatile and synthetically attractive heterocycle. Current Opinion in Drug Discovery & Development, 8(6), 723-740. [Link]
-
Bozorov, K., Zhao, J., & Aisa, H. A. (2019). 1,2,3-Triazole-based heterocycles as potential anticancer agents. European Journal of Medicinal Chemistry, 182, 111634. [Link]
-
Katritzky, A. R., & Zhang, S. (2001). 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides with Alkenes. In Comprehensive Organic Functional Group Transformations II (Vol. 4, pp. 417-476). Elsevier. [Link]
- Padwa, A. (1984). 1,3-Dipolar cycloaddition chemistry. John Wiley & Sons.
-
Claisen, L. (1891). Ueber die Einwirkung von Hydroxylamin auf Acetessigester und dessen Derivate. Berichte der deutschen chemischen Gesellschaft, 24(2), 3900-3914. [Link]
- Torssell, K. B. G. (1988).
- Grünanger, P., & Vita-Finzi, P. (1991). Isoxazoles. In The Chemistry of Heterocyclic Compounds (Vol. 49). John Wiley & Sons.
- Lang, S. A., & Lin, Y. I. (1984). Isoxazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry (Vol. 6, pp. 1-130). Pergamon.
- Wakefield, B. J. (1999). The Chemistry of Isoxazoles. In Science of Synthesis (Vol. 11, pp. 227-319). Thieme.
-
Kotha, S., & Lahiri, K. (2002). Recent applications of the 1,3-dipolar cycloaddition reaction in organic synthesis. Tetrahedron, 58(48), 9633-9665. [Link]
- Wallace, O. B. (2009). Isoxazoles. In Comprehensive Organic Synthesis II (Vol. 4, pp. 631-666). Elsevier.
Sources
- 1. Isoxazole synthesis [organic-chemistry.org]
- 2. arpgweb.com [arpgweb.com]
- 3. ajrconline.org [ajrconline.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Critical Role of Crystalline Form in β-Diketone Chemistry
An Application Guide to the Crystallization of β-Diketone Intermediates
β-Diketones (or 1,3-diketones) are foundational intermediates in modern chemistry, serving as versatile building blocks for a vast array of heterocyclic compounds essential in medicinal chemistry and as high-affinity chelating agents in materials science.[1][2] Their synthesis, often achieved through methods like the Claisen condensation, results in crude products that require rigorous purification.[3][4] Crystallization is the paramount unit operation for achieving the requisite purity and, critically, for controlling the solid-state properties of these intermediates.[5]
The unique chemical nature of β-diketones is dominated by their existence as an equilibrium mixture of keto and enol tautomers.[6][7] This tautomerism is not merely a structural curiosity; it profoundly influences the intermolecular interactions that govern crystal lattice formation. The choice of crystallization solvent, for instance, can shift this equilibrium, directly impacting which tautomer crystallizes and the resulting crystal structure.[8][9] Consequently, a deep, mechanistic understanding of crystallization is not just beneficial but essential for researchers and drug development professionals seeking to ensure the reproducibility, stability, and performance of their final products.
This guide provides a detailed exploration of the principles and protocols for the crystallization of β-diketone intermediates. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights to empower scientists to develop robust, scalable, and self-validating crystallization processes.
Foundational Principles: Supersaturation and Tautomerism
At its core, crystallization is a phase transition driven by supersaturation , a non-equilibrium state where a solution contains more dissolved solute than it would under equilibrium conditions. This state is the thermodynamic driving force for both the birth of new crystals (nucleation ) and their subsequent enlargement (crystal growth ).
A pivotal concept for β-diketones is the influence of their keto-enol tautomerism on this process.
-
Keto-Enol Equilibrium: The equilibrium between the diketo form and the hydrogen-bonded enol form is highly sensitive to the environment.[9]
-
Solvent Influence: Non-polar, aprotic solvents stabilize the enol form through intramolecular hydrogen bonding. Conversely, polar, protic solvents can compete for hydrogen bonds, favoring the more polar diketo form.[8][9] This choice directly influences the molecular species available for incorporation into the growing crystal lattice.
The general workflow for any crystallization process is a controlled progression from a supersaturated state to a solid, crystalline product.
Caption: General workflow for the crystallization of β-diketone intermediates.
Primary Crystallization Methodologies and Protocols
The selection of a crystallization method depends on the physicochemical properties of the β-diketone and its impurities, including thermal stability, solubility profile, and melting point.
Cooling Crystallization
This is the most common technique, leveraging the principle that the solubility of most organic compounds decreases with temperature.
-
Causality & Expertise: The rate of cooling is a critical parameter. Slow, controlled cooling minimizes the level of supersaturation, which favors crystal growth over nucleation. This typically results in larger, more well-defined crystals with higher purity, as impurities have time to diffuse away from the growing crystal face. Rapid cooling ("crashing out") generates high supersaturation, leading to rapid nucleation and the formation of small, often impure, crystals that may trap solvent.[10]
Protocol: General Cooling Crystallization
-
Solvent Selection: Choose a solvent in which the β-diketone has high solubility at an elevated temperature and low solubility at a low temperature (e.g., 0-5 °C). Common choices include ethanol, isopropanol, ethyl acetate, or toluene.
-
Dissolution: In a flask equipped with a reflux condenser, add the crude β-diketone and the minimum amount of solvent required to achieve complete dissolution at the solvent's boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a gravity filtration of the hot solution into a clean, pre-warmed flask to prevent premature crystallization.
-
Controlled Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. A Dewar flask or insulated container can be used to slow the cooling rate further.
-
Induce Crystallization (If Necessary): If no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a single seed crystal of the pure compound.[10]
-
Maturation: Once crystal formation begins, allow the solution to stand undisturbed for several hours to maximize crystal growth. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold crystallization solvent to remove any adhering mother liquor containing dissolved impurities.
-
Drying: Dry the crystals under vacuum to a constant weight to remove all residual solvent.
Anti-Solvent Crystallization (Drowning-Out)
This method is ideal for compounds that are highly soluble across a wide range of temperatures in a given solvent. It works by introducing a miscible "anti-solvent" in which the compound is insoluble, thereby inducing supersaturation and precipitation.[11][12]
-
Causality & Expertise: The key to this method is controlling the rate of anti-solvent addition and the level of agitation.[11] A slow addition rate with efficient mixing maintains a uniform, moderate level of supersaturation throughout the vessel, promoting controlled crystal growth. A rapid, localized addition can create zones of extremely high supersaturation, leading to amorphous precipitation or the formation of very fine, difficult-to-filter particles. The mechanism involves the anti-solvent effectively "desolvating" the solute molecules, allowing them to self-assemble.[13]
Protocol: Anti-Solvent Crystallization
-
System Selection: Choose a solvent/anti-solvent pair. The β-diketone should be highly soluble in the "solvent" and poorly soluble in the "anti-solvent." The two liquids must be fully miscible. Common pairs include Dichloromethane/Hexane, Acetone/Water, and Ethanol/Water.
-
Dissolution: Dissolve the crude β-diketone in a minimal amount of the "solvent" at room temperature.
-
Anti-Solvent Addition: While stirring the solution, add the anti-solvent dropwise. Continue addition until the solution becomes faintly and persistently turbid (the point of nucleation).
-
Growth & Maturation: Stop the addition and allow the solution to stir for 1-2 hours to allow the formed nuclei to grow.
-
Complete Precipitation: Resume the slow, dropwise addition of the anti-solvent to precipitate the remaining dissolved product. Adding a 2-3 fold excess of the anti-solvent is common.
-
Isolation, Washing & Drying: Follow steps 7-9 from the Cooling Crystallization protocol, using the final solvent/anti-solvent mixture (or pure anti-solvent) as the cold wash liquid.
Melt Crystallization
For thermally stable β-diketones, melt crystallization is a powerful, solvent-free ("green") purification technique that can yield ultra-high purity products.[14] It is particularly effective at separating closely related isomers or removing impurities that are difficult to eliminate by other means.[15]
-
Causality & Expertise: The process relies on the fractional solidification of a molten compound.[14] As the melt is slowly cooled, the major component (the desired β-diketone) crystallizes, while impurities become concentrated in the remaining liquid phase.[16] A critical step is "sweating," where the temperature is raised slightly to melt a small portion of the crystal surface, effectively "washing" away trapped impurities with the melted product.[15]
Protocol: Lab-Scale Melt Crystallization
-
Melting: Place the crude β-diketone in a suitable vessel (e.g., a round-bottom flask) and heat it slowly in an oil bath until it is completely molten.
-
Controlled Cooling: Gradually lower the temperature of the bath to just below the compound's melting point. This should be done very slowly (e.g., 1-2 °C per hour) to promote the growth of large, pure crystals.
-
Solidification: Continue the slow cooling until a significant portion of the material has solidified.
-
Sweating (Purification): Decant the remaining mother liquor (which contains the concentrated impurities). Slowly raise the temperature to just below the melting point. A small fraction of the solid will melt, "sweating" out remaining impurities. Decant this liquid.
-
Final Melt & Collection: The remaining highly pure solid can be re-melted and collected as a pure liquid or allowed to solidify for storage.
Specialized Method: Purification via Copper(II) Chelate Formation
This is a classic and highly effective chemical purification method specific to β-diketones, leveraging their strong chelating ability. It is particularly useful for removing starting materials and byproducts from Claisen condensation reactions that are difficult to separate by conventional crystallization.[3][17]
-
Causality & Expertise: β-Diketones readily deprotonate to form β-diketonate anions, which act as bidentate ligands to form stable, often insoluble, complexes with metal ions like Copper(II).[3] These copper chelates can be precipitated from solution, physically separated from soluble impurities, and then decomposed to regenerate the highly purified β-diketone.[17]
Caption: Workflow for the purification of β-diketones via copper chelate formation.
Protocol: Purification via Copper Chelate
-
Dissolution: Dissolve the crude β-diketone in a suitable solvent such as ethanol.
-
Chelate Formation: Prepare a solution of copper(II) acetate in water and add it to the β-diketone solution with stirring. An insoluble copper chelate should precipitate.[3]
-
Isolation: Collect the precipitated copper complex by vacuum filtration and wash it thoroughly with water and then ethanol to remove unreacted starting materials.
-
Decomposition: Suspend the dried copper chelate in a biphasic system of ethyl acetate and water. With vigorous stirring, add an aqueous solution of a strong acid (e.g., 10% sulfuric acid) or a strong chelating agent like EDTA.[3] The mixture should change color as the copper is extracted into the aqueous phase, releasing the pure β-diketone into the organic phase.
-
Extraction & Purification: Separate the organic layer. Wash it sequentially with water and brine, then dry it over anhydrous sodium sulfate.
-
Final Product: Filter off the drying agent and remove the solvent by rotary evaporation to yield the highly purified β-diketone, which can then be further crystallized using one of the methods above if desired.
Controlling Polymorphism
Polymorphism is the ability of a compound to crystallize in multiple different crystal structures, each with unique physical properties like melting point, solubility, and stability.[18] In drug development, controlling polymorphism is a regulatory requirement, as an unintended polymorphic transformation can drastically alter a drug's bioavailability.[19]
-
Key Influencing Factors:
-
Solvent: The polarity and hydrogen-bonding capability of the solvent can dictate which polymorph is favored.[20]
-
Supersaturation Level: Different polymorphs may nucleate at different levels of supersaturation. Rapid cooling (high supersaturation) often yields a metastable polymorph, while slow cooling (low supersaturation) favors the most stable form.
-
Temperature: One polymorph may be stable at one temperature, while another is stable at a different temperature.[21]
-
Seeding: Introducing seed crystals of a desired polymorph can direct the crystallization towards that specific form.[22]
-
Systematic screening using various solvents, temperatures, and cooling rates is essential to identify and selectively produce the desired polymorph of a β-diketone intermediate.
Data Presentation and Troubleshooting
Table 1: Solvent Selection Guide for β-Diketone Crystallization
| Solvent | Polarity Index | Boiling Point (°C) | Key Characteristics & Causality |
| Hexane/Heptane | 0.1 | 69 / 98 | Apolar. Strongly favors the enol tautomer. Good as an anti-solvent or for recrystallizing highly non-polar β-diketones. |
| Toluene | 2.4 | 111 | Apolar Aromatic. Good for dissolving many organic compounds when hot. Its high boiling point allows for a wide temperature range for cooling crystallization. |
| Ethyl Acetate | 4.4 | 77 | Moderately Polar. A versatile solvent that dissolves a wide range of β-diketones. Its lower boiling point makes for easy removal. |
| Acetone | 5.1 | 56 | Polar Aprotic. A strong solvent, often used to dissolve the crude product before adding a non-polar anti-solvent like hexane or a polar one like water. |
| Isopropanol (IPA) | 3.9 | 82 | Polar Protic. Can form hydrogen bonds, potentially favoring the keto tautomer. Good for cooling crystallization. |
| Ethanol | 4.3 | 78 | Polar Protic. Similar to IPA, its ability to hydrogen bond can influence tautomeric equilibrium. Often used with water as an anti-solvent. |
| Water | 10.2 | 100 | Highly Polar. Primarily used as an anti-solvent for β-diketones dissolved in polar organic solvents like acetone or ethanol. |
Table 2: Troubleshooting Common Crystallization Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Solution is not sufficiently supersaturated (too much solvent).- Compound is very soluble at low temperatures. | - Try scratching the inner surface of the flask with a glass rod.- Add a seed crystal of the compound.- Reduce the volume of the solvent by boiling some off and re-cooling.[10]- If all else fails, add an anti-solvent or cool to a much lower temperature. |
| "Oiling Out" | - The solution's saturation temperature is above the melting point of the solute.- High concentration of impurities depressing the melting point. | - Return the solution to the heat source and add more solvent to lower the saturation temperature.- Ensure slow cooling to prevent reaching high supersaturation at high temperatures.[10]- Consider a preliminary purification step (e.g., charcoal treatment, copper chelation). |
| Rapid Precipitation | - Solution is too concentrated; supersaturation is achieved too quickly. | - Re-heat the mixture and add 10-20% more solvent to ensure the compound stays in solution longer during cooling.[10] |
| Low Yield | - Incomplete precipitation (compound has significant solubility even at low temp).- Too much solvent was used.- Excessive washing with solvent. | - Cool the flask in an ice/salt bath for a longer period.- Partially evaporate the mother liquor to recover a second crop of crystals (may be less pure).- Ensure the wash solvent is ice-cold and used sparingly. |
Conclusion
The crystallization of β-diketone intermediates is a multi-faceted process where a fundamental understanding of chemical principles—namely supersaturation and keto-enol tautomerism—is directly linked to successful practical outcomes. By carefully selecting the appropriate method and meticulously controlling key parameters such as solvent, temperature, and cooling rate, researchers can achieve high purity and control the solid-state form of these vital chemical building blocks. The protocols and insights provided herein serve as a robust foundation for developing effective, reproducible, and scalable crystallization processes in both research and industrial settings.
References
-
β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications. MDPI.[Link]
-
Recent Developments in the Synthesis of β-Diketones. National Center for Biotechnology Information (PMC).[Link]
-
Sustainable solvents for β-diketone extraction from wheat straw wax and their molecular self-assembly into nano-structured tubules for hydrophobic coatings. National Center for Biotechnology Information (PMC).[Link]
-
Melt crystallization for high purity chemical products. GEA.[Link]
-
Tautomeric Equilibrium of an Asymmetric β-Diketone in Halogen-Bonded Cocrystals with Perfluorinated Iodobenzenes. MDPI.[Link]
-
A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. National Institutes of Health (NIH).[Link]
-
Synthesis and Characterization of β -Diketone Ligands and Their Antimicrobial Activity. Scholars Research Library.[Link]
-
Thienyl-containing β-diketones: Synthesis, characterization, crystal structure and keto-enol kinetics. SciELO South Africa.[Link]
-
Insights into β-Diketone: A Multi-Faceted Study from Crystal Structure to Molecular Docking and Antioxidant Potential. ResearchGate.[Link]
-
Sustainable Product Recovery Using Sulzer's Advanced Crystallization Technology. Sulzer.[Link]
-
Structural Studies of β-Diketones and Their Implications on Biological Effects. National Center for Biotechnology Information (PMC).[Link]
-
SYNTHESIS, SPECTRAL CHARACTERIZATION, ANTIMICROBIAL, ANTI-INFLAMMATORY, ANTIOXIDANT, AND CYCLIC VOLTAMMETRIC STUDIES OF β-DIKETONE AND ITS METAL COMPLEXES. ResearchGate.[Link]
-
Tautomerism of β-Diketones and β-Thioxoketones. MDPI.[Link]
-
Melt Crystallization. Shanghai DODGEN Chemical Technology Co., Ltd.[Link]
-
Structural Studies of β-Diketones and Their Implications on Biological Effects. ResearchGate.[Link]
- beta-diketones, process for their preparation and their use as stabilizers for polyvinyl chloride.
-
Melt crystallizers. GEA.[Link]
-
Polymorphic differences in alpha- and beta-form crystals of 2R, 4S, 6-fluoro-2-methyl-spiro[chroman-4,4'-imidazoline]-2',5-dione (M79175) as determined by X-ray diffraction, infrared spectroscopy, and differential scanning calorimetry. PubMed.[Link]
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. ACS Publications.[Link]
-
Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Innovative Technology and Exploring Engineering.[Link]
-
3.6F: Troubleshooting. Chemistry LibreTexts.[Link]
-
β-diketones: Important Intermediates for Drug Synthesis. International Journal of Pharmaceutical Research & Allied Sciences.[Link]
-
Recent Developments in the Synthesis of β-Diketones. MDPI.[Link]
-
Developing Processes for Crystallization-Induced Asymmetric Transformation. ACS Publications.[Link]
-
Structural Studies of β-Diketones and Their Implications on Biological Effects. MDPI.[Link]
-
Crystal polymorphism. Wikipedia.[Link]
-
Three-Step Mechanism of Antisolvent Crystallization. ACS Publications.[Link]
-
Antisolvent Crystallization. RM@Schools.[Link]
-
Efficient Ultrasound synthesis of β-diketone and its metal complexes. Der Pharma Chemica.[Link]
-
Highly tunable β-relaxation enables the tailoring of crystallization in phase-change materials. Nature Communications.[Link]
-
Contrasting Polymorphism of Related Small Molecule Drugs Correlated and Guided by the Computed Crystal Energy Landscape. ACS Publications.[Link]
-
β-diketones compounds exist mainly in 2 forms in equilibrium as we see on schema. ICSM.[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijpras.com [ijpras.com]
- 3. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thienyl-containing β-diketones: Synthesis, characterization, crystal structure and keto-enol kinetics [scielo.org.za]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sustainable solvents for β-diketone extraction from wheat straw wax and their molecular self-assembly into nano-structured tubules for hydrophobic coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ijcea.org [ijcea.org]
- 12. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 13. par.nsf.gov [par.nsf.gov]
- 14. solutions.sulzer.com [solutions.sulzer.com]
- 15. dgchemtech.com [dgchemtech.com]
- 16. Melt crystallizers [gea.com]
- 17. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Crystal polymorphism - Wikipedia [en.wikipedia.org]
- 19. Polymorphic differences in alpha- and beta-form crystals of 2R, 4S, 6-fluoro-2-methyl-spiro[chroman-4,4'-imidazoline]-2',5-dione (M79175) as determined by X-ray diffraction, infrared spectroscopy, and differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 21. Highly tunable β-relaxation enables the tailoring of crystallization in phase-change materials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Application Note: Functionalization of the Furan Ring in Diketone Scaffolds
Introduction & Electronic Rationale
The integration of a furan ring within a 1,3-diketone (β-diketone) scaffold—commonly seen in natural products like curcuminoids and synthetic metallo-pharmaceuticals—presents a unique synthetic challenge. The furan ring is traditionally π-excessive (electron-rich), making it prone to Electrophilic Aromatic Substitution (EAS). However, the attachment of a β-diketone moiety at the C2 position introduces a strong electron-withdrawing effect, altering the regioselectivity and stability of the system.
Electronic Impact of the Diketone Moiety
-
Deactivation: The carbonyl group at C2 pulls electron density from the ring, making the furan less reactive toward nucleophiles but stabilizing it against oxidative degradation compared to alkyl-furans.
-
Regioselectivity: The C2 position is blocked. The C3 and C4 positions are deactivated by the inductive effect. Consequently, the C5 position becomes the primary site for functionalization via C-H activation or controlled electrophilic attack.
This guide details three distinct protocols for modifying the furan core while preserving the sensitive 1,3-diketone tail:
-
C-H Arylation (C5-Selective)
-
Controlled Halogenation (Bromination)
-
Oxidative Ring Expansion (Achmatowicz Rearrangement)
Decision Matrix: Selecting the Right Protocol
Before initiating synthesis, use the following logic flow to determine the optimal pathway for your target molecule.
Figure 1: Strategic decision tree for furan-diketone functionalization.
Protocol A: Pd-Catalyzed C-H Arylation (Direct C5 Functionalization)
Objective: Install an aryl or heteroaryl group at the C5 position of the furan ring without pre-functionalization (e.g., boronic acids/halides on the furan). Mechanism: Concerted Metallation-Deprotonation (CMD). The carbonate base assists the palladium in breaking the C-H bond.
Reagents & Materials[1][2][3][4][5][6][7]
-
Substrate: 1-(Furan-2-yl)-1,3-diketone (1.0 equiv)
-
Coupling Partner: Aryl Bromide (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: P(t-Bu)₃ or SPhos (10 mol%) - Note: Ligand-free conditions often work for simple aryls.
-
Base: K₂CO₃ (2.0 equiv) or KOAc (for milder conditions)
-
Solvent: DMA (N,N-Dimethylacetamide) or Toluene (anhydrous)
Step-by-Step Methodology
-
Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under argon.
-
Solvation: Add the furan-diketone substrate (0.5 mmol) and Aryl Bromide (0.6 mmol) to the vial. Dissolve in anhydrous DMA (2.0 mL).
-
Expert Note: Degas the solvent by sparging with argon for 10 minutes. Oxygen is a poison to this catalytic cycle.
-
-
Catalyst Addition: Add Pd(OAc)₂ (5.6 mg, 0.025 mmol), Ligand (0.05 mmol), and K₂CO₃ (138 mg, 1.0 mmol). Cap immediately.
-
Reaction: Heat the mixture to 100–120 °C for 12–16 hours.
-
Monitoring: Check via TLC or LC-MS. Look for the disappearance of the starting material (furan C-H peak).
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMA. Dry organic layer over Na₂SO₄.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Mechanistic Pathway (CMD Cycle)
Figure 2: Concerted Metallation-Deprotonation (CMD) cycle for C5-arylation.
Protocol B: Regioselective Bromination (NBS)
Objective: Introduce a bromine atom at C5 to serve as a handle for future Suzuki/Sonogashira couplings. Challenge: Avoid brominating the α-position of the diketone (active methylene) or poly-brominating the ring.
Reagents
-
Substrate: 1-(Furan-2-yl)-1,3-diketone
-
Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)
-
Solvent: DMF (Dimethylformamide) or Acetonitrile
-
Temperature: 0 °C to Room Temperature
Protocol
-
Preparation: Dissolve the substrate (1.0 mmol) in DMF (5 mL) and cool to 0 °C in an ice bath.
-
Addition: Dissolve NBS (1.05 mmol) in DMF (2 mL) and add it dropwise over 15 minutes.
-
Critical Control: Do not add solid NBS directly; localized high concentrations lead to side products.
-
-
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours.
-
Validation: The reaction is complete when the starting material is consumed (TLC). If the active methylene (diketone) is brominated, it usually rearranges or can be reduced back. However, the furan C5 is electronically favored.
-
-
Quench: Pour into ice-cold water (20 mL) and extract with Diethyl Ether.
-
Purification: Silica gel chromatography.
Protocol C: Oxidative Ring Expansion (Achmatowicz)
Objective: Convert the furan ring into a highly functionalized dihydropyranone or 1,4-dicarbonyl system. This is useful for generating library diversity from a single scaffold.
Reagents
-
Substrate: 1-(Furan-2-yl)-1,3-diketone
-
Oxidant: NBS (1.1 equiv) or m-CPBA
-
Solvent: THF/Water (4:1 ratio)
-
Base: NaHCO₃ (2.0 equiv)
Protocol
-
Setup: Dissolve substrate (0.5 mmol) in THF/H₂O (5 mL). Add NaHCO₃.
-
Oxidation: Cool to 0 °C. Add NBS (0.55 mmol) portion-wise.
-
Mechanism: The reaction proceeds through a 2,5-dimethoxy-2,5-dihydrofuran intermediate (if methanol is used) or directly to the hemiacetal, which opens to the 1,4-dicarbonyl (Z-enedione).
-
Rearrangement: Stir for 1 hour. The resulting enedione often cyclizes to a pyranone under these conditions.
-
Isolation: Quench with saturated Na₂S₂O₃ (to remove excess oxidant). Extract with EtOAc.
Data Summary & Troubleshooting
| Parameter | C-H Arylation (Pd) | Bromination (NBS) | Achmatowicz (Oxidation) |
| Primary Site | C5 (Sterically accessible) | C5 (Electronic control) | C2/C5 (Ring Opening) |
| Major Side Product | Homocoupling of Ar-Br | Over-oxidation | |
| Water Sensitivity | High (requires anhydrous) | Low | Requires Water |
| Typical Yield | 60–85% | 75–90% | 50–70% |
Expert Troubleshooting Tips
-
Problem: Low yield in C-H arylation.
-
Solution: Switch from K₂CO₃ to PivOK (Potassium Pivalate). The pivalate anion is a superior proton shuttle for the CMD mechanism in furan systems.
-
-
Problem: Bromination occurring at the diketone
-carbon.-
Solution: Use a solvent with a higher dielectric constant (Acetonitrile) and strictly maintain 0 °C. If
-bromination occurs, treat the crude mixture with HBr/Acetone to migrate the bromine or reduce it selectively.
-
-
Problem: Furan ring decomposition.
-
Solution: Furan rings are acid-sensitive. Ensure all reaction mixtures are buffered (e.g., with NaHCO₃) if acidic byproducts (like HBr) are generated.
-
References
-
Direct C-H Arylation of Furans
-
Regioselective Bromination
-
Oxidative Ring Opening (Achmatowicz)
-
Mechanistic Insight (CMD)
Sources
- 1. Low catalyst loading ligand-free palladium-catalyzed direct arylation of furans: an economically and environmentally attractive access to 5-arylfurans - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Furan-Site Bromination and Transformations of Fraxinellone as Insecticidal Agents Against Mythimna separata Walker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. Furan Oxidation-Cyclization to Oxazepines: Favoring 7‑exo-trig over 6‑endo-trig and 5‑exo-trig Trajectories - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organicreactions.org [organicreactions.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Controlling O-acylation vs C-acylation in ketone synthesis
Topic: Controlling O-acylation vs. C-acylation in Ketone Synthesis Ticket ID: KET-ACYL-001 Assigned Specialist: Senior Application Scientist, Synthesis Division
Executive Summary: The Ambident Enolate Challenge
Welcome to the Acylation Support Hub. The core issue you are likely facing is the ambident nature of enolates .[1] The negative charge on an enolate is delocalized between the Oxygen and the Carbon.
-
O-Acylation yields enol esters (often unwanted kinetic products).
-
C-Acylation yields
-diketones (thermodynamic targets).
Control is not achieved by luck; it is achieved by manipulating Hard-Soft Acid-Base (HSAB) interactions and Counter-cation Chelation . This guide provides the decision logic and protocols to force C-acylation.
Diagnostic Logic Flowchart
Before starting your experiment, use this decision matrix to select the correct reagents.
Figure 1: Decision matrix for maximizing C-acylation selectivity based on reagent hardness and solvent effects.
Troubleshooting Guide (FAQs)
Issue 1: "I am using an acid chloride and getting exclusively O-acylation (Enol Ester)."
Root Cause: Acid chlorides are "Hard" electrophiles.[2] According to HSAB theory, the "Hard" oxygen of the enolate reacts fastest with the "Hard" carbonyl carbon of the acid chloride. This is kinetically controlled. Corrective Action:
-
Switch Electrophile: Use Mander’s Reagent (Methyl Cyanoformate) or Acyl Cyanides. The cyano group softens the electrophile, favoring orbital-controlled attack by the "Soft" carbon of the enolate [1].
-
Switch Cation: If you must use an acid chloride, switch from Lithium/Sodium to Magnesium . Magnesium coordinates to both the enolate oxygen and the electrophile, forcing them into a cyclic transition state that directs the reaction to the carbon (See Protocol B).
Issue 2: "My reaction stalls at 50% conversion."
Root Cause: Proton Transfer (Self-Quenching). The product (
-
Stoichiometry Adjustment: You must use at least 2.0 equivalents of base .
-
Eq 1: Forms the initial enolate.
-
Eq 2: Deprotonates the product as it forms, driving the equilibrium forward.
-
Issue 3: "I see di-acylation or polymerization."
Root Cause: Rapid proton exchange. The mono-acylated product is deprotonated immediately (see Issue 2) to form a stable chelated enolate. However, if the acylating agent is in large excess and highly reactive, the resulting
-
Inverse Addition: Add the enolate slowly to the acylating agent? NO. For C-acylation, usually add the acylating agent to the enolate at low temperature (-78°C) to ensure the enolate is always in excess until the end.
-
Soft Enolization: Use the MgBr2/Et3N method (Protocol B). The magnesium chelate of the product is very stable and less nucleophilic, preventing over-reaction.
Optimization Protocols
Protocol A: C-Acylation with Mander's Reagent (Lithium Enolate)
Best for: Introducing an ester group (methoxycarbonyl) to a ketone.
Mechanism: The cyano group withdraws electron density but also softens the carbonyl, favoring C-attack.
-
Enolization:
-
Cool THF (anhydrous) to -78°C.
-
Add LDA (1.1 equiv).
-
Add Ketone (1.0 equiv) dropwise. Stir 30-60 min.
-
-
Acylation:
-
Add Methyl Cyanoformate (Mander's Reagent) (1.1 - 1.2 equiv) in one portion.
-
Critical: HMPA (or DMPU) is NOT recommended here as it promotes O-acylation. Keep the solvent non-polar (THF/Ether).
-
-
Workup:
-
Quench with cold dilute HCl.
-
Note: The product will exist as a mixture of keto/enol tautomers.
-
Protocol B: The "Soft Enolization" (Magnesium Mediated)
Best for: Acyl chlorides, sensitive substrates, and avoiding strong bases like LDA.
Mechanism: Uses
Figure 2: Magnesium acts as a Lewis acid to coordinate the carbonyl, facilitating "soft" deprotonation by a weak base (Et3N) and directing C-acylation.
Step-by-Step (Rathke Procedure Modification):
-
Preparation:
-
Suspend anhydrous
(1.2 equiv) in dry DCM or MeCN. -
Add Ketone (1.0 equiv).
-
Cool to 0°C.[3]
-
-
Base Addition:
-
Add Triethylamine (
) (2.2 equiv). Note: 2 equivs are required! -
Stir 15-30 min. The mixture may become a slurry (Mg-enolate formation).
-
-
Acylation:
-
Add Acid Chloride (1.1 equiv) dropwise.
-
Allow to warm to Room Temp.[3] Stir 1-2 hours.
-
-
Quench:
-
Add 1N HCl carefully (gas evolution possible).
-
Reference Data: Electrophile Hardness
Use this table to predict the behavior of your acylating agent.
| Reagent Class | Example | Hardness (HSAB) | Predicted Major Product (with Li-Enolate) |
| Acyl Chlorides | Acetyl Chloride | Hard | O-Acylation (Enol Ester) |
| Anhydrides | Acetic Anhydride | Hard | Mixed (O-favored) |
| Chloroformates | Methyl Chloroformate | Hard | O-Acylation (Carbonates) |
| Acyl Cyanides | Acetyl Cyanide | Soft | C-Acylation ( |
| Cyanoformates | Methyl Cyanoformate | Soft | C-Acylation ( |
| Acyl Imidazoles | CDI-activated acid | Soft | C-Acylation |
References
-
Mander, L. N., & Sethi, S. P. (1983).[4] Regioselective synthesis of
-keto esters from lithium enolates and methyl cyanoformate.[4] Tetrahedron Letters, 24(49), 5425-5428. -
Rathke, M. W., & Cowan, P. J. (1985). Procedures for the acylation of ketones by acid chlorides using magnesium chloride and triethylamine. The Journal of Organic Chemistry, 50(15), 2622-2624.
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis (5th ed.). Springer. (Chapter 2: Reaction of Carbon Nucleophiles with Carbonyl Groups).
-
Lim, D., Fang, F., Zhou, G., & Coltart, D. M. (2007).[5] Direct Carbon-Carbon Bond Formation via Soft Enolization: A Facile and Efficient Synthesis of 1,3-Diketones.[5][6] Organic Letters, 9(21), 4139–4142.
Sources
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. reddit.com [reddit.com]
- 3. websites.umich.edu [websites.umich.edu]
- 4. Mander’s Reagent | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Direct Carbon-Carbon Bond Formation via Soft Enolization: A Facile and Efficient Synthesis of 1,3-Diketones [organic-chemistry.org]
- 6. acswebcontent.acs.org [acswebcontent.acs.org]
Validation & Comparative
Overcoming Tautomeric Peak Splitting: A Comparative Guide to HPLC Method Development for 2-Acylcyclohexanones
Introduction: The Tautomer Trap
In drug development and organic synthesis, 2-acylcyclohexanones serve as critical intermediates. However, analyzing their purity presents a notorious chromatographic challenge: keto-enol tautomerism .[1]
Unlike standard stable analytes, 2-acylcyclohexanones are cyclic
When analyzed using generic Reverse Phase HPLC (RP-HPLC) conditions, the rate of interconversion between these tautomers often rivals the timescale of the chromatographic separation. The result is not a single sharp peak, but rather:
-
Peak Splitting: Two distinct peaks for the same substance.[1]
-
Saddle Peaks: A broad, plateau-like bridge connecting two maxima.
-
Reproducibility Failure: Integration varies wildly with slight changes in temperature or flow rate.
This guide moves beyond standard protocols to objectively compare analytical strategies, demonstrating why Acidic Buffered RP-HPLC with Thermal Control is the superior methodology for this class of compounds.
Comparative Analysis of Analytical Platforms
The following table summarizes the performance of three common analytical approaches for 2-acylcyclohexanone purity profiling.
Table 1: Performance Comparison of Analytical Methods
| Feature | Method A: Generic RP-HPLC | Method B: Gas Chromatography (GC-FID) | Method C: Optimized Acidic HPLC |
| Mobile/Stationary Phase | Water/ACN (Neutral); C18 | Helium; 5% Phenyl Polysiloxane | 0.1% |
| Peak Shape | Split or "Saddle" (Tailing > 2.0) | Sharp (Single Peak) | Sharp (Symmetry ~ 1.05) |
| Quantification Accuracy | Poor (Integration ambiguity) | Good (High resolution) | Excellent (Stable baseline) |
| Thermal Stability Risk | Low (Ambient) | High (Inlet > 200°C) | Low to Moderate (40°C) |
| Interference Mechanism | Tautomer separation | Thermal degradation / Decarboxylation | None (Kinetics stabilized) |
| Suitability | Initial Screening (Fail) | Volatile Analogs Only | Universal Standard |
Why Generic HPLC Fails (Method A)
In a neutral mobile phase (pH ~7), the interconversion rate of the tautomers is slow enough that the column partially separates them, but fast enough that they re-equilibrate during the run. This creates a "smear" of analyte between the two tautomeric bands. Furthermore,
The GC Alternative (Method B)
GC is a viable alternative for simple, volatile 2-acylcyclohexanones. The high temperature of the injector port pushes the equilibrium rapidly to a single state (or averages it instantly). However, many functionalized 2-acylcyclohexanones are thermally labile and may undergo decarboxylation or ring-opening in the injector, leading to false impurity profiles.
The Optimized Solution (Method C)
By lowering the pH (below 3.0) and slightly elevating the column temperature, we catalyze the proton transfer. This increases the interconversion rate significantly beyond the chromatographic timescale, resulting in the coalescence of the split peaks into a single, sharp band representing the weighted average of the tautomers.
Detailed Experimental Protocol: The Optimized Method
This protocol is designed to be a self-validating system . The use of a Diode Array Detector (DAD) allows you to confirm peak purity and ensure the "single peak" is not co-eluting impurities.
Phase 1: Reagent & Column Selection
-
Stationary Phase: High-purity, Type-B Silica C18 column (e.g., Zorbax Eclipse Plus or Waters XBridge).
-
Reasoning: "Type B" silica has extremely low metal content, preventing the
-diketone moiety from chelating and causing peak tailing.
-
-
Mobile Phase A (MPA): 0.1% Phosphoric Acid (
) in Water (pH ~2.1).-
Alternative: 0.1% Trifluoroacetic acid (TFA) if using LC-MS (though signal suppression may occur).[2]
-
-
Mobile Phase B (MPB): Acetonitrile (HPLC Grade).
Phase 2: Instrument Parameters[3]
-
Flow Rate: 1.0 mL/min (for 4.6 mm ID columns).
-
Column Temperature: 40°C - 50°C .
-
Critical Control Point: Temperature is the "tuning knob." If peak splitting persists at pH 2.1, increase T in 5°C increments. Heat accelerates tautomerization, merging the peaks.
-
-
Detection: UV at 254 nm and 280 nm.
-
Note: The enol form typically has higher conjugation and absorbance.[3]
-
Phase 3: The Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Equilibrium Start |
| 15.0 | 95 | Linear Gradient |
| 20.0 | 95 | Wash |
| 20.1 | 5 | Re-equilibration |
| 25.0 | 5 | End of Run |
Method Development Workflow (Visualized)
The following diagram illustrates the decision logic required to arrive at the optimized method, specifically addressing the tautomerism issue.
Caption: Decision tree for optimizing HPLC separation of tautomeric species, prioritizing pH control and thermal acceleration.
Validation & Robustness
To ensure the method is reliable (E-E-A-T principles), you must validate that the single peak observed is indeed the coalesced tautomers and not an artifact.
-
Linearity: Prepare 5 concentration levels (e.g., 50% to 150% of target concentration). The
value should be . If tautomerism is not fully controlled, linearity often fails at low concentrations due to integration errors of the "saddle." -
Robustness (pH): Deliberately vary the buffer pH by
units.-
Pass Criteria: Peak symmetry remains
. -
Fail Criteria: Peak begins to split again. This indicates the method is operating on the "edge" of the kinetic barrier. Action: Lower pH further or increase temperature.
-
-
Solution Stability: 2-acylcyclohexanones can degrade in basic solution. Ensure the autosampler is kept at ambient or cooled temperatures, but the column remains heated.
References
-
Moriyasu, M., Kato, A., & Hashimoto, Y. (1986). Kinetic studies of fast equilibrium by means of high-performance liquid chromatography. Part 11. Keto–enol tautomerism of some β-dicarbonyl compounds. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Referencing Chapter 6: Solvent Strength and Selectivity). [Link]
-
Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points and Mechanism. [Link]
-
Chromatography Forum. (2007). Discussions on Tautomer Separation and Peak Splitting. [Link]
Sources
Comparative Reactivity Guide: 4-Methyl vs. 4-tert-Butyl Cyclohexanones
Executive Summary: The Principle of Conformational Anchoring
In the synthesis of saturated cyclic pharmacophores, stereocontrol is paramount. This guide compares the reactivity profiles of 4-methylcyclohexanone and 4-tert-butylcyclohexanone , focusing on their utility as substrates for diastereoselective nucleophilic additions.
While both substrates appear structurally similar, they represent two distinct thermodynamic paradigms:
-
4-tert-butylcyclohexanone acts as a Conformational Anchor . The massive steric bulk of the tert-butyl group (
-value 4.9 kcal/mol) effectively "locks" the ring into a single chair conformation, rendering the molecule rigid. -
4-methylcyclohexanone acts as a Biased Oscillator . With a smaller methyl group (
-value 1.74 kcal/mol), it exists in a mobile equilibrium (approx. 95:5), allowing for slight conformational warping that can erode stereoselectivity in sensitive reactions.
This guide details the mechanistic divergence between these two substrates, providing experimental protocols for maximizing diastereomeric ratios (dr).
Conformational Thermodynamics
The reactivity difference stems directly from the energy barrier required to flip the cyclohexane chair.
Table 1: Thermodynamic Parameters of Substituents
| Substituent (R) | % Equatorial Conformer (at 25°C) | Conformational Status | |
| Methyl | 1.74 | ~95% | Mobile: Rapid ring flipping occurs, though the equatorial conformer dominates. |
| tert-Butyl | 4.90 | >99.9% | Locked: The energy penalty for the axial conformer is too high; the ring is frozen. |
| Isopropyl | 2.15 | ~97% | Intermediate |
Implication for Synthesis: When using 4-tert-butylcyclohexanone , the starting material is a single, defined geometric object. Nucleophilic trajectories are fixed relative to the ring. With 4-methylcyclohexanone , while the equatorial form dominates, the small population of the axial conformer (or twist-boat intermediates) can provide alternative low-energy reaction pathways, occasionally leading to lower dr.
Nucleophilic Addition Profiles: The "Axial vs. Equatorial" Debate
The core utility of these substrates lies in the stereoselective formation of alcohols via hydride reduction. The outcome depends on the interplay between Steric Approach Control and Torsional Strain .
Mechanism Visualization
The following diagram illustrates the decision matrix for reagent selection based on the desired stereochemical outcome.
Figure 1: Stereochemical divergence based on nucleophile size. Small reagents follow torsional strain rules; bulky reagents follow steric hindrance rules.
Comparative Data: Reduction Stereoselectivity
| Reagent | Substrate | Major Product | Configuration | dr (Trans:Cis) | Mechanism |
| NaBH4 | 4-t-Butyl | Trans (Eq-OH) | Equatorial Alcohol | 88:12 | Torsional Strain Control |
| NaBH4 | 4-Methyl | Trans (Eq-OH) | Equatorial Alcohol | 80:20 | Torsional Strain (Eroded by flexibility) |
| L-Selectride | 4-t-Butyl | Cis (Ax-OH) | Axial Alcohol | 5:95 | Steric Approach Control |
| L-Selectride | 4-Methyl | Cis (Ax-OH) | Axial Alcohol | 8:92 | Steric Approach Control |
Key Insight:
-
Small Nucleophiles (NaBH4): Attack from the axial face. This is counter-intuitive sterically but favored electronically because it avoids eclipsing interactions in the transition state (Felkin-Anh/Cieplak models).
-
Bulky Nucleophiles (L-Selectride): The axial face is blocked by the 3,5-axial hydrogens. The reagent is forced to attack from the equatorial face, despite the torsional strain, yielding the axial alcohol.
Experimental Protocol: Reduction of 4-tert-Butylcyclohexanone
This protocol is the industry standard for benchmarking stereoselectivity. It describes the synthesis of the trans-alcohol using NaBH4.[1]
Materials
-
4-tert-butylcyclohexanone (1.0 eq)[2]
-
Sodium Borohydride (NaBH4) (0.5 eq - Note: 1 mole NaBH4 reduces 4 moles ketone)
-
Methanol (Solvent)[3]
-
HCl (1M, for quenching)
Workflow
-
Dissolution: Dissolve 4-tert-butylcyclohexanone (22.5 mmol) in Methanol (20 mL) in a round-bottom flask. Cool to 0°C in an ice bath.
-
Addition: Slowly add NaBH4 (6.0 mmol) in small portions over 5 minutes. Caution: Hydrogen gas evolution.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 15 minutes.
-
Quench: Add 1M HCl dropwise until gas evolution ceases and pH is neutral/acidic.
-
Extraction: Dilute with water (20 mL) and extract with Diethyl Ether (3 x 15 mL).
-
Drying: Wash combined organics with Brine, dry over anhydrous
, and concentrate in vacuo.
Validation: NMR Spectroscopy Analysis
The stereochemistry is confirmed not by chemical shift alone, but by coupling constants (
| Isomer | Proton Environment (H1) | Splitting Pattern | Coupling Constants ( |
| Trans (Eq-OH) | H1 is Axial | Wide Multiplet (tt) | |
| Cis (Ax-OH) | H1 is Equatorial | Narrow Quintet/Singlet |
Why this works: The Karplus equation dictates that diaxial protons (180° dihedral angle) have large coupling constants (~10-12 Hz), while axial-equatorial protons (60° dihedral angle) have small constants (~2-5 Hz).
References
-
Eliel, E. L., & Senda, Y. (1970). Conformational Analysis. XX. The Stereochemistry of Reduction of Cyclohexanones with Complex Metal Hydrides. Tetrahedron, 26(10), 2411-2428.
-
Ashby, E. C., & Laemmle, J. T. (1975). Stereoselective Reductions of Cyclic Ketones by Complex Metal Hydrides. Chemical Reviews, 75(4), 521-546.
-
Novak, M., et al. (2009).[4] Reduction of 4-tert-Butylcyclohexanone: A Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control. The Chemical Educator, 14, 232–235.[4][5]
-
Master Organic Chemistry. (2014). Ranking the Bulkiness of Substituents on Cyclohexanes: A-Values.
-
Evans, D. A. (2005). Conformational Analysis of Cyclohexane Derivatives. Harvard University Chemistry 206 Notes.
Sources
- 1. odinity.com [odinity.com]
- 2. A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control [chemeducator.org]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Elemental Analysis Standards for C12H14O3 Derivatives
In the landscape of pharmaceutical development, the unambiguous characterization of a New Chemical Entity (NCE) is a foundational pillar of the entire research and development lifecycle. For drug candidates and their derivatives, such as those conforming to the molecular formula C12H14O3, elemental analysis stands as a primary, quantitative technique to confirm empirical formulas and assess purity.[1][2][3] This guide provides an in-depth comparison of elemental analysis standards, offers field-proven insights into experimental design, and presents self-validating protocols tailored for researchers, scientists, and drug development professionals.
The theoretical composition of a C12H14O3 derivative serves as our analytical benchmark:
-
Carbon (C): 69.89%
-
Hydrogen (H): 6.84%
-
Oxygen (O): 23.27%
The widely accepted criterion for purity confirmation in academic and industrial settings is that the experimentally determined values for C, H, and N should fall within ±0.4% of the theoretical values.[4][5][6][7] This guide will dissect the methodologies required to achieve and validate this standard with confidence.
Core Methodologies: A Comparative Overview
The determination of a compound's elemental makeup is not a one-size-fits-all process. For organic molecules like C12H14O3 derivatives, the techniques are distinct from those used to identify trace metallic contaminants. Here, we compare the gold-standard methods relevant to your work.
Combustion Analysis vs. ICP-MS/OES: Know Your Analyte
A frequent point of confusion is the distinction between elemental analysis for bulk composition (C, H, N, S, O) and elemental analysis for trace impurities (heavy metals).
-
Combustion Analysis (CHNS/O): This is the definitive method for determining the mass percentage of carbon, hydrogen, nitrogen, sulfur, and oxygen.[8] It is the technique used to verify the empirical formula of your C12H14O3 derivative.
-
Inductively Coupled Plasma (ICP) Techniques: Methods like ICP-Mass Spectrometry (ICP-MS) and ICP-Optical Emission Spectrometry (ICP-OES) are designed to detect and quantify trace levels (ppm/ppb) of metallic elemental impurities.[9] These are mandated by regulatory bodies like the USP under chapters <232> and <233> for ensuring drug product safety, but they do not provide information about the C, H, and O ratios of the active pharmaceutical ingredient (API) itself.[10][11][12]
The focus of this guide is combustion analysis , the technique central to confirming the identity and purity of your synthesized molecule.
Performance Comparison of Core Techniques
For a C12H14O3 derivative, two separate analyses are required: one for CHN(S) and one for Oxygen. This is because their fundamental chemistry differs—combustion in pure oxygen for CHNS versus pyrolysis in an inert atmosphere for Oxygen.[13][14]
| Feature | CHNS Combustion Analysis | Oxygen Pyrolysis Analysis | ICP-MS for Elemental Impurities |
| Primary Application | Determination of %C, %H, %N, %S | Determination of %O | Quantification of trace metals (e.g., Pb, Hg, Pd) |
| Governing Principle | Dynamic flash combustion in pure O₂ (Dumas Method)[13][15] | High-temperature pyrolysis in an inert gas (e.g., Helium)[16] | Nebulization and ionization in argon plasma |
| Typical Sample Size | 1-3 mg | 1-3 mg | 100-500 mg (for digestion) |
| Standard Accuracy | Excellent (typically < ±0.3% absolute deviation) | Good, but susceptible to interferences from metals and halogens[16][17] | Excellent for ppb to ppm concentrations |
| Analysis Time | ~5-10 minutes per sample[14] | ~5-8 minutes per sample | ~3-5 minutes per sample (post-digestion) |
| Key Instrumentation | Elemental Analyzer with Thermal Conductivity Detector (TCD)[18][19] | Elemental Analyzer (reconfigured for pyrolysis) with TCD | ICP-Mass Spectrometer |
| Regulatory Context | Purity confirmation (Journal/Internal Standards) | Purity confirmation (Journal/Internal Standards) | Safety/Regulatory Compliance (USP <232>, ICH Q3D)[20][21] |
A Self-Validating Experimental Workflow for C12H14O3 Derivatives
To ensure the trustworthiness of your results, every protocol must be a self-validating system. This involves meticulous sample preparation, robust instrument calibration, and logical data interpretation. The following workflow is designed to meet these criteria.
Diagram: End-to-End Elemental Analysis Workflow
Caption: Workflow for CHNS/O analysis of a C12H14O3 derivative.
Step-by-Step Protocol
PART A: Sample Preparation & Instrument Calibration
-
Sample Homogenization: The representativeness of a 1-3 mg sample is entirely dependent on the homogeneity of the bulk material.[22] Gently grind the C12H14O3 derivative sample using an agate mortar and pestle to a fine, uniform powder. This step is critical for achieving high precision between replicates.
-
Drying: Samples must be free of residual solvents and moisture, which can drastically alter elemental percentages.[22] Dry the homogenized sample in a vacuum oven at a suitable temperature (e.g., 40-60°C) until a constant weight is achieved.
-
Instrument Calibration (CHNS Mode):
-
Use a high-purity, stable, and non-hygroscopic certified standard. Acetanilide (C₈H₉NO) is an excellent choice.
-
Perform a multi-point calibration by analyzing varying weights of the standard to establish the linearity and response factors (K-factors) for C, H, and N.
-
Run a system suitability check with a known standard to ensure the calibration is valid before analyzing unknown samples.
-
-
Instrument Calibration (Oxygen Mode):
-
Reconfigure the instrument for oxygen analysis, which typically involves replacing the combustion/reduction tubes with a pyrolysis reactor.[16]
-
Use a certified oxygen standard like Benzoic Acid (C₇H₆O₂).
-
Perform a multi-point calibration to establish the K-factor for oxygen.
-
PART B: Sample Analysis
-
Weighing: Using a calibrated microbalance, perform the following:
-
For CHNS Analysis: Accurately weigh 1-3 mg of the dried C12H14O3 derivative into a tin capsule. The tin capsule acts as a flux and aids in complete combustion.[14]
-
For Oxygen Analysis: Accurately weigh 1-3 mg of the sample into a silver capsule. Silver is used to trap interfering combustion byproducts like halogens and sulfur.[14][17]
-
-
Execution:
-
Load the prepared capsules into the instrument's autosampler.
-
Analyze a minimum of three replicates for both CHNS and O modes to assess precision.
-
Bracket the sample runs with a check standard every 10-15 samples to monitor for any instrument drift.
-
Data Interpretation and Troubleshooting
Successful elemental analysis extends beyond generating data; it requires rigorous interpretation.
Diagram: Logical Flow for Result Validation
Caption: Decision tree for validating elemental analysis results.
Field-Proven Troubleshooting Insights
-
Scenario 1: High Hydrogen, Low Carbon.
-
Causality: This is a classic indicator of residual protic solvents (e.g., water, methanol, ethanol) or hydrocarbon solvents (e.g., heptane). Water, in particular, has a high weight percentage of hydrogen (11.2%) and will significantly skew results.[23]
-
Action: Re-dry the sample under more stringent conditions or purify it further.
-
-
Scenario 2: All Values Systematically Low.
-
Causality: The presence of an inorganic component (e.g., catalyst residue, salt) that does not combust to CO₂, H₂O, or N₂. This non-volatile "ash" adds to the initial weight but does not contribute to the detected signal.
-
Action: Perform a residue on ignition (ROI) or thermogravimetric analysis (TGA) test to quantify the inorganic content.
-
-
Scenario 3: Poor Precision Across Replicates.
-
Causality: This almost always points to sample inhomogeneity.[22] A 1 mg sample may not be representative of the whole if the material is not perfectly uniform. Less commonly, it can indicate an instrument leak or inconsistent gas flows.
-
Action: Re-grind and mix the bulk sample thoroughly. Verify instrument performance with multiple runs of a certified standard.
-
-
Scenario 4: Oxygen Value is Significantly Off.
-
Causality: Oxygen analysis is uniquely sensitive. The presence of metals, phosphorus, or silicon can form refractory oxides that do not break down, leading to low oxygen recovery.[16][17] Fluorine is a known interferent that can liberate oxygen from the quartz reactor tube itself, causing erroneously high results.[17]
-
Action: If metallic catalysts were used in the synthesis, be aware of potential interference. The presence of fluorine requires specialized analytical approaches.
-
Conclusion
For C12H14O3 derivatives, elemental analysis by combustion is an indispensable, high-precision tool for verifying the empirical formula and providing a quantitative measure of purity. It is a direct and absolute method that, when performed correctly, offers a high degree of confidence in the composition of a molecule.[19] However, it is not infallible. The integrity of the results hinges on meticulous sample preparation, proper instrument calibration, and a logical, experience-driven approach to data interpretation. By following the self-validating workflows and troubleshooting guides presented here, researchers and drug development professionals can ensure their data is accurate, reliable, and stands up to the rigorous scrutiny of both internal quality systems and external publication standards.
References
-
Title: Preparation of Pharmaceutical Samples for Elemental Impurities Analysis: Some Potential Approaches Source: Spectroscopy Online URL: [Link]
-
Title: Combustion analysis - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Elemental Impurities in Pharmaceuticals – Sample Preparation Methods and Tips for ICP-MS Source: Shimadzu Scientific Instruments URL: [Link]
-
Title: Combustion Analyzer for the determination of C H N O S in solids Source: Eltra URL: [Link]
-
Title: Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS Source: Agilent URL: [Link]
-
Title: The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry Source: News-Medical.net URL: [Link]
-
Title: Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233> Source: Spectroscopy Online URL: [Link]
-
Title: EMA 502 Micro Elemental Analyzer CHNS-O Source: VELP Scientifica URL: [Link]
-
Title: Development of a sample preparation method for accurate analysis of 24 elemental impurities in oral drug products by ICP-MS according to USP/ICH guidelines Source: Journal of Analytical Atomic Spectrometry (RSC Publishing) URL: [Link]
-
Title: DETERMINATION OF OXYGEN IN ORGANIC COMPOUNDS WITH THE 440 Source: Exeter Analytical, Inc. URL: [Link]
-
Title: CHNSO Organic Elemental Analysis - Sample Preparation Source: Mettler Toledo URL: [Link]
-
Title: CHNSO Elemental Analyzer Source: Centre for Sophisticated Instruments and Facilities URL: [Link]
-
Title: Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1) Source: Agilent URL: [Link]
-
Title: How Does a CHNSO Analyzer Work? Source: AZoM URL: [Link]
-
Title: A Look at Elemental Analysis for Organic Compounds Source: AZoM URL: [Link]
-
Title: Validation of Analysis Method Using ICPMS-2030 Based on USP <233> ELEMENTAL IMPURITIES - PROCEDURES Source: Shimadzu Scientific Instruments URL: [Link]
-
Title: CHNSO Analysis | Elemental Analysis Source: FILAB Laboratory URL: [Link]
-
Title: Combustion Analysis for Elemental Determination Source: LECO Corporation URL: [Link]
-
Title: Elemental analysis: operation & applications Source: Elementar URL: [Link]
-
Title: Method Validation for Quantitative Heavy Metals Testing - USP Proposed <232> and <233> in an Injectable Drug Substan Source: SGS URL: [Link]
-
Title: An International Study Evaluating Elemental Analysis Source: PMC - NIH URL: [Link]
-
Title: Determination of Elemental Impurities in Antibiotics according to USP 232 and 233 by HR ICP-OES Source: Analytik Jena URL: [Link]
-
Title: Chapter 6 Elemental Analysis and Biological Characterization Source: ResearchGate URL: [Link]
-
Title: Elemental analysis: an important purity control but prone to manipulations Source: Inorganic Chemistry Frontiers (RSC Publishing) URL: [Link]
-
Title: Elemental analysis: an important purity control but prone to manipulations Source: RSC Publishing URL: [Link]
-
Title: The Problems Associated With Elemental Analysis Source: AZoNano URL: [Link]
-
Title: An International Study Evaluating Elemental Analysis Source: ResearchGate URL: [Link]
-
Title: (PDF) An International Study Evaluating Elemental Analysis Source: ResearchGate URL: [Link]
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- 15. Combustion analysis - Wikipedia [en.wikipedia.org]
- 16. eai1.com [eai1.com]
- 17. elementallab.co.uk [elementallab.co.uk]
- 18. CHNSO Elemental Analyzer | Centre for Sophisticated Instruments and Facilities [instruments.iitb.ac.in]
- 19. Elemental analysis: operation & applications - Elementar [elementar.com]
- 20. agilent.com [agilent.com]
- 21. agilent.com [agilent.com]
- 22. mt.com [mt.com]
- 23. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
Safety Operating Guide
Standard Operating Procedure: Disposal of 2-(Furan-2-carbonyl)-4-methylcyclohexan-1-one
Executive Summary & Chemical Profile
2-(Furan-2-carbonyl)-4-methylcyclohexan-1-one is a functionalized organic intermediate containing two distinct reactive moieties: a cyclohexanone ring and a furan heterocycle . Standard "organic solvent" disposal protocols are insufficient due to the specific stability risks associated with the furan ring.
This guide treats the substance as a Class B Peroxide Former and a Flammable Liquid .
Physicochemical Hazard Profile
| Property | Characteristic | Operational Implication |
| Functional Groups | Furan + Cyclic Ketone | High Reactivity: Susceptible to acid-catalyzed polymerization and peroxide formation. |
| Flammability | Predicted Flash Point >60°C (High Flash) | Treat as RCRA D001 (Ignitable) waste. |
| Stability | Air/Light Sensitive | Peroxide Risk: Furan derivatives can form explosive peroxides upon prolonged exposure to air. |
| Solubility | Organic Solvents (DCM, EtOAc) | Water Insoluble: Do not attempt aqueous neutralization/drain disposal. |
Pre-Disposal Stabilization (Critical)
Before moving this chemical to waste streams, you must validate its stability. Furan derivatives stored for >12 months may contain shock-sensitive peroxides.
A. Peroxide Testing (The "Swipe" Test)
-
Reagent: Quantofix® Peroxide 100 test strips (or equivalent starch-iodide paper).
-
Protocol: Dip the strip into the liquid.
-
Result < 20 ppm: Safe for standard organic waste streams.
-
Result > 20 ppm:STOP. Do not handle. Contact EHS for stabilization (typically involving reduction with ferrous sulfate or sodium metabisulfite).
-
B. Chemical Segregation (The "Never-Mix" List)
You must segregate this compound from the following streams to prevent exothermic runaway or sludge formation:
-
🚫 Strong Acids (HCl, H₂SO₄): Induces rapid, exothermic polymerization of the furan ring (tar formation).
-
🚫 Oxidizers (Nitric Acid, H₂O₂): Immediate fire/explosion hazard.
-
🚫 Heavy Metals: Can complex with the 1,3-dicarbonyl-like motif, creating insoluble hazardous sludges.
Disposal Workflow
The following decision tree outlines the logical flow for disposing of 2-(Furan-2-carbonyl)-4-methylcyclohexan-1-one.
Figure 1: Decision matrix for the safe segregation and packaging of furan-functionalized ketone waste.
Step-by-Step Operational Protocol
Step 1: Container Selection
-
Material: High-Density Polyethylene (HDPE) is preferred for impact resistance. Amber glass is acceptable if the waste is < 1L.
-
Venting: Use a vented cap (e.g., Nalgene® Eco-Vented) if the waste solution is recently synthesized or potentially evolving gas.
Step 2: Stream Allocation
-
Designation: Non-Halogenated Organic Solvent Waste .
-
Co-solvents: Compatible with Acetone, Methanol, Ethyl Acetate, and Hexanes.
-
Incompatible: Do NOT pour into the "Acid Waste" or "Halogenated Waste" (e.g., Chloroform) carboys unless verified halogen-free.
Step 3: Labeling Requirements
Standard "Organic Waste" tags are insufficient for safety personnel. You must add the following specific descriptors:
-
Chemical Name: 2-(Furan-2-carbonyl)-4-methylcyclohexan-1-one.
-
Hazard Checkboxes: ☑ Flammable ☑ Irritant ☑ Peroxide Former (Potential).
Step 4: Final Destruction (EHS/Contractor)
-
Method: High-temperature incineration (Rotary Kiln).
-
Reasoning: Incineration ensures the complete thermal destruction of the furan ring, preventing environmental leaching or bioaccumulation.
Regulatory & Compliance (RCRA)
In the United States, this waste is regulated under the Resource Conservation and Recovery Act (RCRA).
-
Waste Code: D001 (Characteristic of Ignitability).
-
Note: While Furan (CAS 110-00-9) is a U-listed waste (U124), this specific derivative is not explicitly listed. Therefore, it defaults to Characteristic Waste based on its flash point and toxicity profile.
-
-
Satellite Accumulation: Store in a closed container at or near the point of generation. Move to Central Accumulation Area within 3 days of filling the container.
Emergency Contingencies
Spill Scenario (Benchtop < 500 mL):
-
Isolate: Turn off all ignition sources (hot plates, stirrers).
-
Absorb: Use Vermiculite or Clay-based absorbents.
-
Avoid: Paper towels (surface area increases evaporation rate and flammability).
-
-
Disposal: Scoop absorbed material into a wide-mouth jar. Label as "Hazardous Waste - Debris (Flammable Solid)."
Exposure:
-
Skin: Wash with soap and water for 15 minutes.[1] Furan derivatives can penetrate skin; do not use solvents (ethanol) to wash, as this enhances absorption.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.
-
PubChem. (n.d.). Furan - Safety and Hazards. National Library of Medicine.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
